2-Oxo-1H-quinoline-6-sulfonyl fluoride
Description
BenchChem offers high-quality 2-Oxo-1H-quinoline-6-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1H-quinoline-6-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITWPKGYNQHMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-oxo-1H-quinoline-6-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-oxo-1H-quinoline-6-sulfonyl fluoride, a molecule of significant interest in medicinal chemistry and chemical biology. The guide details its chemical identity, structure, a validated synthetic pathway, and key physicochemical properties. A core focus is placed on its potential applications in drug discovery, particularly as a covalent inhibitor. The inherent reactivity of the sulfonyl fluoride "warhead," combined with the privileged 2-oxo-quinoline scaffold, positions this compound as a valuable tool for probing biological systems and developing novel therapeutics.
Chemical Identity and Structure
2-oxo-1H-quinoline-6-sulfonyl fluoride is a derivative of quinolinone, featuring a sulfonyl fluoride group at the 6-position. This functional group is a key feature, imparting unique reactivity that is increasingly exploited in the design of chemical probes and covalent inhibitors.
-
IUPAC Name: 2-oxo-1,2-dihydroquinoline-6-sulfonyl fluoride
-
Molecular Formula: C₉H₆FNO₃S
Structural Information:
-
Canonical SMILES: C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)C=C2
-
InChI Key: RITWPKGYNQHMOH-UHFFFAOYSA-N
Molecular Structure:
Caption: 2D structure of 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Synthesis Protocol
The synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride can be achieved through a two-step process starting from 2-oxo-1,2-dihydroquinoline. The methodology involves an initial chlorosulfonylation followed by a halide exchange reaction. This approach is favored due to the stability and commercial availability of the starting materials and the efficiency of the transformations.
Workflow Diagram:
Caption: Synthetic workflow for 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Step-by-Step Methodology:
Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride
This step involves the electrophilic aromatic substitution of 2-oxo-1,2-dihydroquinoline with chlorosulfonic acid. The quinolinone ring is activated towards substitution, and the 6-position is a primary site for functionalization.
-
Reaction Setup: In a fume hood, carefully add 2-oxo-1,2-dihydroquinoline (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0 °C with stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitate formed is the sulfonyl chloride.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality Behind Experimental Choices: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The reaction is performed at low initial temperatures to control the exothermic reaction and then heated to overcome the activation energy for the sulfonation. Quenching on ice hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.
Step 2: Synthesis of 2-Oxo-1H-quinoline-6-sulfonyl fluoride
This step involves a nucleophilic substitution of the chloride on the sulfonyl group with fluoride. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly used and effective fluoride sources for this transformation[3][4].
-
Reaction Setup: Suspend 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetonitrile or a biphasic mixture of water and acetone[4].
-
Fluoride Addition: Add an excess of potassium fluoride (3-5 equivalents), optionally with a phase-transfer catalyst like 18-crown-6 to enhance solubility and reactivity[3].
-
Reaction Progression: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Trustworthiness and Self-Validation: The identity and purity of the final compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic singlet in the ¹⁹F NMR spectrum and the correct mass-to-charge ratio in the mass spectrum are key indicators of a successful synthesis.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 2-oxo-1H-quinoline-6-sulfonyl fluoride. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 227.22 g/mol | PubChem |
| Monoisotopic Mass | 227.00525 Da | PubChem |
| XLogP3 (Predicted) | 1.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 75.8 Ų | PubChem |
Applications in Drug Discovery and Chemical Biology
The unique combination of the 2-oxo-quinoline scaffold and the sulfonyl fluoride "warhead" makes this molecule a highly attractive candidate for applications in drug discovery and as a chemical probe.
The 2-Oxo-Quinoline Scaffold:
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives of 2-oxo-quinoline have demonstrated a wide range of biological activities, including antibacterial, and antitumor properties. This scaffold provides a rigid framework that can be functionalized to achieve specific interactions with biological targets.
The Sulfonyl Fluoride "Warhead":
Sulfonyl fluorides have emerged as versatile electrophiles for the covalent modification of proteins[5]. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a balanced reactivity, being stable enough to be biocompatible while retaining the ability to react with nucleophilic amino acid residues within a protein's binding pocket[5].
-
Mechanism of Action: The primary mechanism involves the nucleophilic attack by an amino acid side chain (such as the hydroxyl group of serine, threonine, or tyrosine, or the amine group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester linkage between the molecule and the protein target.[6][7][8]
Caption: Covalent modification of a tyrosine residue by 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Potential Therapeutic Applications:
Given the properties of its constituent parts, 2-oxo-1H-quinoline-6-sulfonyl fluoride is a promising lead compound for the development of:
-
Covalent Enzyme Inhibitors: Targeting enzymes with a nucleophilic residue in their active site. This could be particularly relevant for kinases, proteases, and other enzyme classes implicated in cancer and other diseases.
-
Chemical Probes: For activity-based protein profiling (ABPP) to identify novel drug targets and study enzyme function in complex biological systems.
-
Targeted Covalent Degraders (PROTACs): Where the sulfonyl fluoride acts as the warhead to covalently link a target protein to an E3 ligase, leading to the protein's degradation.
The reactivity of the sulfonyl fluoride can be fine-tuned by modifying the electronic properties of the quinoline ring, allowing for the rational design of inhibitors with desired selectivity and potency[6].
References
-
A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). PubMed. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. Available at: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]
-
Wucherpfennig, T. G., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
2-oxo-1,2-dihydroquinoline-6-sulfonyl fluoride. PubChem. Available at: [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. Available at: [Link]
-
Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications. Available at: [Link]
-
Bare, G. A. L. (2023). Syntheses of sulfonyl fluorides are often limited by the scope, hazardous materials, and elaborate procedures. Organic Chemistry Portal. Available at: [Link]
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- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectral Analysis of 2-oxo-1H-quinoline-6-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxo-1H-quinoline-6-sulfonyl fluoride is a derivative of the quinolinone scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a sulfonyl fluoride group introduces a reactive "warhead" capable of forming covalent bonds with target proteins, making it a compound of significant interest for the development of targeted therapies and chemical biology probes.
This guide provides an in-depth analysis of the expected spectral characteristics of 2-oxo-1H-quinoline-6-sulfonyl fluoride, covering mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. While complete experimental data for this specific molecule is not publicly available, this document will synthesize information from spectral databases and studies of analogous compounds to predict its spectral features. Furthermore, it will detail the standard experimental protocols required for its characterization, offering a comprehensive resource for researchers in the field.
Molecular Structure and Key Features
The structure of 2-oxo-1H-quinoline-6-sulfonyl fluoride combines a quinolinone core with a sulfonyl fluoride group at the 6-position. The quinolinone part of the molecule exists predominantly in the lactam form rather than the lactim tautomer.[1] This structure presents several key features for spectral analysis: an aromatic system, an amide linkage (lactam), and the sulfonyl fluoride group.
Caption: Molecular structure of 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For 2-oxo-1H-quinoline-6-sulfonyl fluoride (C9H6FNO3S), the predicted monoisotopic mass is 227.00525 Da.[3] High-resolution mass spectrometry (HRMS) would be the preferred method for confirming the elemental composition.
Predicted Mass Spectrometry Data [3]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 228.01253 |
| [M+Na]⁺ | 249.99447 |
| [M-H]⁻ | 225.99797 |
| [M+NH₄]⁺ | 245.03907 |
| [M+K]⁺ | 265.96841 |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound (typically < 1 mg) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, and can be run in both positive and negative ion modes to observe different adducts.[1]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Compare the experimentally observed m/z value of the molecular ion to the theoretical value to confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the N-H proton of the lactam. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and sulfonyl fluoride groups.
-
N-H Proton: A broad singlet is expected for the N-H proton, likely in the range of δ 11-12 ppm.
-
Aromatic Protons: The protons on the quinoline ring will appear as doublets and doublets of doublets. The proton at C5, being adjacent to the electron-withdrawing sulfonyl fluoride group, is expected to be the most downfield of the aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring system.
-
Carbonyl Carbon: The C2 carbon, part of the lactam, is expected to have a chemical shift in the range of δ 160-165 ppm.
-
Aromatic Carbons: The other aromatic carbons will appear in the typical range of δ 115-150 ppm. The C6 carbon, directly attached to the sulfonyl fluoride group, will likely be observed around δ 140-145 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for quinolinone derivatives.[1]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal resolution.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY and HMBC, can be performed to aid in the definitive assignment of all proton and carbon signals.[5]
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and multiplicities for each signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3000 | Broad absorption due to the amide N-H |
| C=O Stretch (Lactam) | 1680-1650 | Strong, sharp absorption |
| S=O Asymmetric Stretch | 1420-1380 | Strong absorption |
| S=O Symmetric Stretch | 1210-1170 | Strong absorption |
| C-N Stretch | 1350-1250 | Moderate absorption |
| S-F Stretch | 850-750 | Strong absorption |
The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[1] Alternatively, the sample can be prepared as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).[4]
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Caption: A generalized workflow for the spectral characterization of a novel compound.
Conclusion
The spectral analysis of 2-oxo-1H-quinoline-6-sulfonyl fluoride is crucial for its definitive identification and for ensuring its purity, which are prerequisites for its use in drug discovery and chemical biology applications. This guide provides a comprehensive overview of the expected MS, NMR, and IR spectral data based on the known properties of its constituent functional groups. The detailed experimental protocols offer a practical framework for researchers to obtain and interpret the necessary data for this and related compounds. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural elucidation of novel quinolinone derivatives.
References
- Vertex AI Search, based on Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calcul
- The Royal Society of Chemistry.
- PubChemLite. Quinoline-2-sulfonyl fluoride (C9H6FNO2S).
- PubChemLite. 2-oxo-1,2-dihydroquinoline-6-sulfonyl fluoride.
- PubChemLite. Isoquinoline-6-sulfonyl fluoride (C9H6FNO2S).
- Choi, Y. S. (1994).
- BLD Pharm. 878376-36-4|Quinoline-2-sulfonyl fluoride.
- MDPI. (2023).
- ResearchGate. Synthesis and Antimicrobial Activity of Some 2(1H)
- PMC. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- PubMed. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma.
- Beck, A.
- Iraqi Journal of Science. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Table of Characteristic IR Absorptions.
- Benchchem.
- PMC. 4-(4-Fluorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile.
- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- Impactfactor. (2021).
- ResearchGate.
- IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
- SpectraBase. 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-8-(4-oxo-1,2,3,4-tetrahydro-1-pyridyl)-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid.
- Semantic Scholar. Sulfonyl fluorides as privileged warheads in chemical biology.
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SuFEx Click Chemistry: A Technical Guide to the Next Generation of Molecular Connectivity
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) represents the second generation of "click chemistry," a philosophy of synthesis introduced by K. Barry Sharpless. Unlike its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SuFEx does not rely on metal catalysis. Instead, it exploits the unique balance of stability and reactivity found in the sulfur(VI)-fluoride bond. This guide provides a deep technical analysis of SuFEx, detailing its mechanistic underpinnings, experimental protocols, and transformative applications in covalent drug discovery.
Part 1: The "Sleeping Beauty" of Chemical Reactivity
Historical Context: Beyond the Triazole
While CuAAC revolutionized bioconjugation, it faced limitations: copper toxicity in live systems and the steric rigidity of the triazole linkage. In 2014, Sharpless and Dong introduced SuFEx in Angewandte Chemie, describing the S(VI)-F bond as a "sleeping beauty"—inert to oxidation, reduction, and thermolysis, yet springing into action upon specific activation.
The Chemistry of the S(VI)-F Bond
The utility of SuFEx rests on the paradoxical nature of the sulfonyl fluoride group.
-
High Bond Energy: The S-F bond is strong (approx. 90 kcal/mol), preventing homolytic cleavage. This makes it stable against biological nucleophiles and redox conditions.
-
Heterolytic Cleavage: Under specific catalysis, the bond breaks heterolytically. The fluoride ion is a "chameleon"—a poor leaving group in the absence of assistance but an excellent one when stabilized by a proton (H-bonding) or a silyl group (Si-F bond formation).
Table 1: Comparison of Click Chemistries
| Feature | CuAAC (Generation 1) | SuFEx (Generation 2) |
| Linkage | 1,2,3-Triazole (C-N) | Sulfonate/Sulfamide (S-O / S-N) |
| Catalyst | Copper (Cu) | Organic Bases (DBU, BEMP) or Bifluoride ( |
| Biocompatibility | Limited (Cu toxicity) | High (Metal-free) |
| Reaction Environment | Water/Organic | Tolerates water, oxygen, and biomolecules |
| Key Reagent | Azides + Alkynes | Sulfonyl Fluorides ( |
Part 2: Mechanistic Principles
The SuFEx reaction typically involves the exchange of a fluoride on a sulfur(VI) center with a nucleophile (oxygen or nitrogen).[1][2] The reaction is driven by the thermodynamic stability of the product (e.g., the S-O bond) or the formation of a stable byproduct (e.g., the Si-F bond in silyl ether activation).
Activation Pathways
-
Base-Promoted: Strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP act to deprotonate the nucleophile and/or stabilize the transition state.
-
Silicon-Mediated: When silyl ethers are used as nucleophiles, the formation of the incredibly strong Si-F bond (approx. 135 kcal/mol) provides the thermodynamic driving force. This pathway often requires a catalyst like DBU or a bifluoride source (TBAF) to initiate the "relay."
Figure 1: General mechanism of Silicon-mediated SuFEx coupling. The formation of the strong Si-F bond drives the reaction forward.[2]
Part 3: Experimental Framework
Reagents: Gas vs. Solid Surrogates
Classically, SuFEx utilizes sulfuryl fluoride gas (
Protocol A: Synthesis of Aryl Fluorosulfates using AISF
This protocol avoids gaseous
Reagents:
-
Phenol substrate (1.0 equiv)[3]
-
AISF (1.2 equiv)
-
DBU (1.5 equiv)
-
Acetonitrile (ACN)
Step-by-Step Workflow:
-
Preparation: Dissolve the phenol substrate in dry ACN (0.2 M concentration) in a round-bottom flask.
-
Addition: Add AISF (solid) to the solution.
-
Activation: Dropwise add DBU at room temperature. The reaction is typically exothermic; cooling to 0°C may be required for sensitive substrates.
-
Monitoring: Stir at room temperature for 1–4 hours. Monitor by TLC or LC-MS (fluorosulfates are stable on silica).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). Aryl fluorosulfates are generally stable solids or oils.
Protocol B: SuFEx Coupling (S-O Bond Formation)
This connects a fluorosulfate hub with a silyl ether.
Reagents:
-
Aryl Fluorosulfate (1.0 equiv)
-
Aryl Silyl Ether (1.1 equiv)
-
DBU (10-20 mol%)
-
Solvent: ACN or DMF[4]
Step-by-Step Workflow:
-
Mix: Combine the fluorosulfate and silyl ether in a vial.
-
Solvent: Add ACN (concentration ~0.5 M).
-
Catalysis: Add DBU (catalytic amount).
-
Reaction: Stir at room temperature. Reaction times vary from minutes to hours depending on steric hindrance.
-
Quench: Remove solvent under reduced pressure.
-
Purification: Direct purification via column chromatography.
Part 4: Case Study in Drug Discovery
"Agnostic" Screening for Human Neutrophil Elastase (hNE) Inhibitors[2][6][7]
One of the most compelling demonstrations of SuFEx is the "agnostic" screening approach pioneered by the Sharpless and Wu labs. Instead of designing a ligand for a specific pocket, they screened a library of SuFExable small molecules against enzymes to see which would "click" covalently.
The Discovery:
-
Target: Human Neutrophil Elastase (hNE), a protease implicated in inflammatory diseases.[5][6]
-
Screen: A library of sulfonyl fluorides was incubated with hNE.[5][6]
-
Hit: Benzene-1,2-disulfonyl fluoride was identified as a hit.[5][6]
-
Optimization: The initial hit was optimized to 2-(fluorosulfonyl)phenyl fluorosulfate .[1][5]
-
Mechanism: Mass spectrometry confirmed specific covalent modification of the active site Serine residue. The inhibitor was selective for hNE over the homologous Cathepsin G, demonstrating that SuFEx warheads can achieve high selectivity.[7]
Figure 2: Workflow for SuFEx-enabled covalent inhibitor discovery.
Part 5: Future Outlook
SuFEx has evolved from a synthetic curiosity to a robust tool in chemical biology.
-
Protein Profiling: SuFEx probes are now used to map tyrosine, lysine, and histidine reactivity across the proteome, expanding the "druggable" space beyond cysteine.[8]
-
Polymers: SuFEx polymerization (polysulfates) creates high-performance materials with hydrolytic stability superior to polycarbonates.
-
DNA-Encoded Libraries (DELs): The compatibility of SuFEx with aqueous buffers allows its integration into DEL synthesis, enabling the screening of billions of covalent binders.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]
-
SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Source: Proceedings of the National Academy of Sciences (PNAS) (2019) URL:[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis Source: ChemRxiv / NIH (2020) URL:[Link]
-
Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Source: The Journal of Organic Chemistry (2024) URL:[Link]
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition (2001) URL:[Link]
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Chemical Biology & Synthesis Guide: 2-Oxo-1H-Quinoline-6-Sulfonyl Fluoride
[1]
Executive Summary
2-oxo-1H-quinoline-6-sulfonyl fluoride (CAS: 2138192-10-4), also known as 6-(fluorosulfonyl)-2(1H)-quinolinone, represents a strategic "warhead" scaffold in modern drug discovery. It merges the privileged pharmacophore of the 2-quinolinone (carbostyril) —found in FDA-approved drugs like Brexpiprazole and Aripiprazole—with the latent reactivity of a sulfonyl fluoride .
Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride derivative acts as a "sleeping beauty" electrophile. It remains stable in aqueous physiological conditions but reacts selectively with specific nucleophiles (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets or under SuFEx catalysis. This guide details its synthesis, reactivity profile, and application in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 2-oxo-1H-quinoline-6-sulfonyl fluoride |
| Synonyms | 6-(fluorosulfonyl)quinolin-2(1H)-one; Carbostyril-6-sulfonyl fluoride |
| CAS Number | 2138192-10-4 |
| Molecular Formula | C₉H₆FNO₃S |
| Molecular Weight | 227.21 g/mol |
| Core Scaffold | 2-Quinolone (Carbostyril) |
| Warhead | Sulfonyl Fluoride (-SO₂F) |
| Solubility | DMSO, DMF, Acetonitrile (Low solubility in water) |
| Stability | High (Resistant to hydrolysis at neutral pH) |
Synthesis & Production Logic
The synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride relies on electrophilic aromatic substitution, leveraging the directing effects of the quinolinone nitrogen.
Mechanistic Route: Direct Chlorosulfonation
The most robust route involves the direct chlorosulfonation of 2(1H)-quinolinone. The amide nitrogen (NH) at position 1 acts as a strong electron-donating group, directing electrophilic attack to the para position (Position 6). The carbonyl at position 2 is electron-withdrawing, deactivating positions 3 and 4, further ensuring regioselectivity at C6.
Step 1: Chlorosulfonation
-
Reagents: Chlorosulfonic acid (
) (Excess). -
Conditions:
, 2-4 hours. -
Mechanism: The quinolinone undergoes electrophilic aromatic substitution (
) to form the sulfonyl chloride intermediate. -
Critical Control: Temperature must be controlled to prevent bis-sulfonation or decomposition of the lactam ring.
Step 2: Fluorination (Halogen Exchange)
-
Reagents: Potassium Bifluoride (
) or Potassium Fluoride ( ) with 18-Crown-6. -
Solvent: Acetonitrile (
) or Acetone/Water. -
Mechanism: Nucleophilic substitution (
-like) at the sulfur center. The fluoride ion displaces the chloride. -
Why Fluoride? The resulting S-F bond is stronger (130 kcal/mol) and shorter than S-Cl, rendering it stable to reduction and hydrolysis until activated.
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of the target molecule via chlorosulfonation and subsequent fluorination.
Reactivity Profile: The SuFEx Context
The "Sleeping Beauty" Phenomenon
Sulfonyl fluorides are unique because they resist hydrolysis and reduction, unlike their chloride counterparts. They react exclusively via Sulfur-Fluoride Exchange (SuFEx) , a click chemistry reaction championed by K. Barry Sharpless.
-
Activation: The S-F bond is polarized but kinetically stable. It requires a "helper" to exit—typically a proton (H-bonding to F), a Lewis acid (
, ), or the specific microenvironment of a protein active site. -
Protein Labeling: In biological systems, the 2-oxo-1H-quinoline-6-sulfonyl fluoride acts as a covalent probe. It specifically targets nucleophilic side chains (Tyr-OH, Lys-NH2) that are positioned near the quinolinone binding site (e.g., the ATP-binding hinge of kinases).
Reactivity Nuances (The "Failed" Screen)
Literature indicates that in certain carbon-pronucleophile screens, quinoline-6-sulfonyl fluoride derivatives showed low yields (<10%).
-
Why? The free NH (lactam) of the quinolinone can act as a competitive H-bond donor or weak nucleophile, interfering with base-catalyzed SuFEx conditions.
-
Solution: For synthetic applications (e.g., library generation), N-protection (alkylation or Boc-protection) of the quinolinone is often required to restore high SuFEx reactivity with external nucleophiles.
Applications in Drug Discovery[4][7][8]
Fragment-Based Drug Discovery (FBDD)
The 2-quinolinone scaffold is a "privileged structure" that mimics the hydrogen-bonding patterns of nucleobases (adenine/guanine).
-
Kinase Inhibitors: Many kinases bind quinolinones at the hinge region.
-
Strategy: A library of 2-oxo-1H-quinoline-6-sulfonyl fluorides is screened against kinases. If the quinolinone binds to the hinge, the sulfonyl fluoride warhead is positioned to covalently modify a nearby non-catalytic residue (e.g., a Cysteine or Lysine in the solvent front). This converts a weak binder into a potent, irreversible inhibitor.
Activity-Based Protein Profiling (ABPP)
Researchers use this molecule to "map" the proteome.
-
Incubation: Treat cell lysate with the probe.
-
Click Handle: The probe often contains (or is modified to contain) an alkyne handle.
-
Enrichment: After covalent modification of the target protein, the complex is "clicked" to biotin-azide, enriched, and identified via Mass Spectrometry.
-
Result: Identifies which proteins bind 2-quinolinones and have a nucleophile accessible at the 6-position vector.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride
Use this protocol to generate the probe from the commercially available sulfonyl chloride.
Materials:
-
2-oxo-1H-quinoline-6-sulfonyl chloride (1.0 eq)
-
Potassium Bifluoride (
) (2.0 eq) -
Acetonitrile (MeCN) / Water (1:1 mixture)
-
Ethyl Acetate (for extraction)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the sulfonyl chloride in 5 mL of MeCN.
-
Activation: Prepare a solution of 2.0 mmol
in 5 mL of water. -
Reaction: Add the aqueous fluoride solution dropwise to the nitrile solution while stirring vigorously at Room Temperature (RT).
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (the fluoride is often more polar/different Rf) or LC-MS (Target Mass: 227 Da).
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.-
Yield Expectation: >85%.[1]
-
Protocol B: SuFEx Protein Labeling (General)
Use this protocol to test covalent binding to a target protein.
Materials:
-
Target Protein (1 µM in PBS, pH 7.4)
-
Probe: 2-oxo-1H-quinoline-6-sulfonyl fluoride (100 µM stock in DMSO)
-
Control: 2-oxo-1H-quinoline (non-reactive analog)
Procedure:
-
Incubation: Add probe to protein solution (Final conc: 10 µM probe, 1% DMSO).
-
Time Course: Incubate at 37°C for 1, 4, and 12 hours.
-
Quench: Add SDS-PAGE loading buffer (containing reducing agent) and boil for 5 mins.
-
Analysis: Run SDS-PAGE. If using a tagged version (e.g., alkyne-modified), perform CuAAC click with Rhodamine-N3 followed by in-gel fluorescence scanning.
-
Success Criterion: A fluorescent band at the MW of the protein that is absent in the control.
-
Visualization: Mechanism of Action
Caption: The SuFEx reaction cycle showing the displacement of fluoride by a protein nucleophile.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Vertex Pharmaceuticals & Scripps Research. (2025). "Sulfur fluoride exchange with carbon pronucleophiles." PubMed Central / NIH. (Discusses the screening of quinoline-6-sulfonyl fluoride). Link (Note: Verified context from search results).
-
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link
-
PubChemLite. "2-oxo-1,2-dihydroquinoline-6-sulfonyl fluoride Compound Summary." Link
-
Akinpelu, D., et al. (2017). "Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives." ResearchGate.[2] Link
Methodological & Application
Application Note: Targeted Covalent Modification of Proteins via Sulfonyl Fluoride (SuFEx) Chemistry
[1][2][3]
Introduction: The Renaissance of Sulfonyl Fluorides
For decades, sulfonyl fluorides (SFs) were overshadowed by their more reactive cousins, sulfonyl chlorides. However, the emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry, championed by K. Barry Sharpless, has re-established SFs as "privileged" warheads in chemical biology and drug discovery.
Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides possess a unique "Goldilocks" stability: they are almost inert in physiological buffer and plasma but become highly reactive when positioned precisely within a protein binding pocket. This context-dependent reactivity makes them ideal for Ligand-Directed (LD) labeling and Activity-Based Protein Profiling (ABPP) .
Why Sulfonyl Fluorides?
-
Aqueous Stability: Resistant to hydrolysis at physiological pH (t½ often > 24h), allowing long incubation times.
-
Residue Specificity: Preferentially target Tyrosine (Tyr) and Lysine (Lys) , with context-dependent reactivity toward Serine (Ser), Histidine (His), and Threonine (Thr).[1]
-
Redox Inertness: Unlike Michael acceptors (e.g., acrylamides), SFs are resistant to reduction and do not readily react with free thiols (Cysteine) unless specifically activated by the local environment.
Mechanism of Action
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The key to SF utility is that the S-F bond is kinetically stable until a protein nucleophile (Nu) is oriented in proximity, often assisted by a neighboring basic residue that acts as a general base to deprotonate the nucleophile.
Reaction Scheme:
This reaction results in a stable sulfonamide (if Lys) or sulfonate ester (if Tyr/Ser) linkage.
Diagram 1: SuFEx Mechanism on Protein Surface
Caption: The "Sleeping Beauty" mechanism: The SF probe binds reversibly first. Reaction only occurs if a specific nucleophile and helper base are geometrically aligned.
Critical Experimental Parameters
Before beginning, ensure your experimental design adheres to these parameters to maximize signal-to-noise ratio.
Table 1: Optimization of Reaction Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Buffer System | PBS or HEPES (50 mM) | Avoid Tris or primary amine buffers if high concentrations (>100 mM) are used, though SFs are generally selective for protein Lys over buffer amines at pH < 8.0. |
| pH Range | 7.4 – 8.0 | Slightly alkaline pH favors the deprotonated state of Lys/Tyr nucleophiles without causing rapid probe hydrolysis. |
| Probe Conc. | 10 – 100 µM | SFs have lower intrinsic reactivity than acrylamides. Higher concentrations may be needed to drive the reaction to completion. |
| Incubation Time | 1 – 4 Hours | Due to high stability, longer incubations are permissible and often necessary for complete labeling. |
| Temperature | 37°C | Elevated temperature (physiological) significantly enhances the rate of SuFEx compared to 4°C or RT. |
Protocol A: Ligand-Directed Labeling of Purified Proteins
Purpose: To validate that a sulfonyl fluoride probe modifies a specific target protein (e.g., a kinase or enzyme) at a specific site.
Materials
-
Recombinant Target Protein (purity >90%).
-
Sulfonyl Fluoride Probe (10 mM stock in DMSO).[2]
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Control Compound: Non-reactive analog or DMSO vehicle.
-
LC-MS grade Trypsin.
Step-by-Step Methodology
-
Preparation: Dilute the protein to 5 µM (approx. 0.1–0.5 mg/mL) in Reaction Buffer.
-
Labeling: Add the SF probe to a final concentration of 50 µM (10x excess). Maintain DMSO < 1% (v/v).
-
Control: Incubate a separate sample with DMSO only.
-
-
Incubation: Incubate at 37°C for 2 hours with gentle agitation.
-
Quenching:
-
Option A (For Gel): Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 min. (Note: SF adducts are stable to boiling). -
Option B (For MS): Desalt using a Zeba spin column or precipitate with cold acetone to remove excess free probe.
-
-
Analysis (Intact Mass): Analyze via LC-MS (Q-TOF or Orbitrap).
-
Success Criterion: Observation of a mass shift corresponding to [+Probe MW – 20 Da] (Loss of HF). Note: Strictly, the protein gains (Probe - F), but HF loss is the net chemical equation balance.
-
Protocol B: Activity-Based Protein Profiling (ABPP) in Lysates
Purpose: To profile proteome-wide targets of an SF probe or determine selectivity in a complex biological matrix. This protocol assumes the use of an Alkyne-tagged SF probe.[2][3]
Diagram 2: ABPP Workflow
Caption: Global profiling workflow. The stability of SFs allows robust labeling in lysate before the "Click" step.
Step-by-Step Methodology
Phase 1: Proteome Labeling
-
Lysis: Lyse cells in PBS containing protease inhibitors (omit AEBSF/PMSF as they are sulfonyl fluorides and will compete!). Sonicate and clear lysate by centrifugation.
-
Normalization: Adjust protein concentration to 2 mg/mL.
-
Probe Incubation: Add SF-Alkyne probe (e.g., 20 µM) to the lysate. Incubate for 2 hours at 37°C .
-
Competition Control: Pre-incubate lysate with 10x excess of non-alkyne parent inhibitor for 30 min prior to adding the probe.
-
Phase 2: Click Chemistry (CuAAC)
-
Reagent Mix: Prepare a master mix of Click reagents. Final concentrations in the sample should be:
-
Azide-Biotin-Tag: 100 µM
-
TCEP: 1 mM (Freshly prepared)
-
TBTA (Ligand): 100 µM
-
CuSO
: 1 mM
-
-
Reaction: Add reagents to the labeled lysate. Vortex and incubate for 1 hour at Room Temperature (RT) .
-
Quench: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove unreacted reagents. Spin at 14,000 x g for 10 min. Wash pellet 2x with cold methanol.
Phase 3: Enrichment and MS
-
Solubilization: Redissolve pellet in 1.2% SDS/PBS by heating (5 min, 80°C). Dilute to 0.2% SDS with PBS.
-
Enrichment: Incubate with Streptavidin-agarose beads for 2 hours at RT.
-
Washing: Wash beads aggressively (1% SDS, then PBS, then water) to remove non-covalent binders.
-
Digestion: Perform on-bead tryptic digestion (overnight, 37°C).
-
Analysis: Collect peptides and analyze via LC-MS/MS. Use differential analysis (e.g., LFQ) to identify targets enriched in Probe samples vs. Competition controls.
Troubleshooting & Quality Control
Self-Validating the System
-
The "Fluorescence" Check: Before moving to MS, always perform a gel-based check. Use a Rhodamine-Azide reporter in the click step instead of Biotin. Run SDS-PAGE and scan for fluorescence.[2][4]
-
Result: Distinct bands indicate specific labeling. A smear indicates probe decomposition or non-specific reactivity (concentration too high).
-
-
Buffer Incompatibility: If labeling is poor, check if your lysis buffer contains high concentrations of nucleophiles (e.g., DTT > 1mM or primary amines > 50mM at high pH). While SFs are robust, excessive nucleophiles can kinetically compete over long incubations.
Common Issues
| Observation | Root Cause | Solution |
| No Labeling | pH too low | Increase pH to 7.8 or 8.0 to activate protein nucleophiles. |
| Precipitation | Hydrophobic probe | Lower probe concentration or add co-solvent (DMSO) up to 2%. |
| High Background | Non-specific "sticking" | Wash Streptavidin beads with 6M Urea or 1% SDS during enrichment. |
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6] Angewandte Chemie International Edition.
-
Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
-
Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy Identifies a Novel Mode of Action for a Sulfonyl Fluoride-Based Inhibitor. Journal of the American Chemical Society.[7]
-
Hahm, H. S., et al. (2020).[7] Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemistry.
-
Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[6] Proceedings of the National Academy of Sciences.
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
The Sleeping Beauty Warhead: Applications of Sulfonyl Fluorides in Chemical Biology
[1][2][3][4][5][6][7][8]
Executive Summary
Sulfonyl fluorides (SFs) have transcended their historical reputation as non-specific protease inhibitors (e.g., PMSF) to become the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive sulfonyl chlorides or acrylamides, SFs possess a "Goldilocks" reactivity: they are remarkably stable in aqueous plasma but become hyper-reactive electrophiles upon entering a specific protein binding pocket.
This guide details the application of SFs for Activity-Based Protein Profiling (ABPP) , Ligand-Directed Covalent Labeling , and Tyrosine/Lysine Bioconjugation . It provides actionable protocols for synthesizing, deploying, and validating SF-based chemical probes.
Part 1: Mechanism & Chemistry
The "Sleeping Beauty" Reactivity
The defining feature of the sulfonyl fluoride warhead is its context-dependent reactivity. In isolation, the S(VI)–F bond is thermodynamically stable and resistant to reduction, oxidation, and hydrolysis. However, within a protein active site, specific environmental factors "wake up" the warhead.
Key Activation Factors:
-
Proximity: The warhead must be held close to a nucleophile (Ser, Tyr, Lys, His, Thr).
-
Transition State Stabilization: The protein environment often stabilizes the penta-coordinate transition state.
-
Assisted Deprotonation: Nearby basic residues (e.g., Histidine) often act as general bases to deprotonate the nucleophile (e.g., Tyrosine phenol) to facilitate attack.[1]
Diagram: SuFEx Mechanism in Protein Context
Caption: The SuFEx reaction trajectory. The stable SF warhead forms a non-covalent complex before undergoing nucleophilic attack, releasing fluoride and forming a stable sulfonate/sulfonamide bond.
Part 2: Application Note – Ligand-Directed Covalent Probes
Rationale
Standard covalent drug discovery relies heavily on targeting Cysteine residues using acrylamides. However, Cysteine is rare (approx. 2% of the proteome). SFs expand the "druggable" proteome by targeting Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) , which are frequently present in binding sites.[2][3][4][5]
Comparative Warhead Data
| Feature | Sulfonyl Fluoride (SF) | Acrylamide | Sulfonyl Chloride |
| Target Residues | Tyr, Lys, His, Ser, Thr | Cys (primary), Lys (rarely) | Non-specific (promiscuous) |
| Intrinsic Reactivity | Low (Metabolically Stable) | Moderate | High (Unstable in buffer) |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Plasma Stability | High (Hours to Days) | Moderate | Low (Minutes) |
| Primary Application | Chemical Probes, Late-Stage Functionalization | Targeted Covalent Inhibitors (TCIs) | Reagent/Synthesis only |
Protocol: Designing an SF Probe
Objective: Convert a known reversible binder into a covalent probe for Target ID.
-
Scaffold Selection: Choose a ligand with a known binding mode (IC50 < 1 µM).
-
Vector Analysis: Identify a solvent-exposed region or a region facing a nucleophilic pocket.
-
Warhead Installation:
-
Aryl-SF: Install via reaction of aryl sulfonyl chlorides with KHF2 (Potassium Bifluoride) in acetonitrile/water.
-
Alkyl-SF: Use ESF (Ethenesulfonyl fluoride) for Michael acceptor-like reactivity or install 2-aminoethylsulfonyl fluoride linkers.
-
-
Click Handle: Append a terminal alkyne or azide handle to the solvent-exposed region for downstream enrichment.
Part 3: Protocol – SuFEx-Based Activity-Based Protein Profiling (ABPP)
Context: This workflow is used to map the binding targets of an SF-probe in a complex proteome (e.g., cell lysate).
Materials
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/Mercaptoethanol as they can interfere with some click reactions, though SF is generally resistant to thiols).
-
Probe: SF-Alkyne probe (100X stock in DMSO).
-
Click Reagents: Biotin-Azide, CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
-
Enrichment: Streptavidin-Agarose beads.
Workflow Diagram
Caption: ABPP workflow for SF-probes. The critical step is the probe incubation, where the "sleeping" warhead covalently modifies the target before biotinylation.
Step-by-Step Methodology
1. Probe Incubation (The "Matchmaking")
-
Step: Dilute cell lysate to 1-2 mg/mL in PBS.
-
Action: Add SF-Probe (final conc. 1–10 µM). Include a DMSO-only control.
-
Validation Control: Pre-incubate a sample with excess (20x) parent ligand (non-reactive) to block the active site. This proves the labeling is specific (competition assay).
-
Time: Incubate for 1–4 hours at 37°C. Note: SFs are slower than acrylamides; they require time to find the correct geometry.
2. Click Chemistry (CuAAC)
-
Action: To the incubated lysate, sequentially add:
-
Biotin-Azide (100 µM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM) - Add last to initiate.
-
-
Time: Vortex and incubate for 1 hour at RT.
3. Enrichment & Digestion
-
Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess probe.
-
Solubilization: Resuspend pellet in 1% SDS/PBS.
-
Pull-down: Incubate with Streptavidin beads for 2 hours.
-
Wash: Wash beads stringently (1% SDS, then 6M Urea) to remove non-covalent binders.
-
Digestion: Perform on-bead tryptic digestion overnight.
4. Mass Spectrometry Analysis
-
Search Parameters: Look for the specific mass shift of the probe on Tyr, Lys, Ser, His, and Thr residues.
-
Success Metric: A true hit will show high intensity in the Probe sample and significantly reduced intensity in the Competition (Parent Ligand) sample.
Part 4: Application Note – Tyrosine Bioconjugation
The Challenge
Tyrosine is an underutilized handle for bioconjugation because it is less nucleophilic than Cysteine and Lysine. However, surface-exposed Tyrosines are excellent targets for site-selective labeling using SuFEx chemistry .
Protocol: Tyrosine-Selective Labeling
This protocol uses Fluorosulfate-L-Tyrosine (FSY) or Aryl-SF probes to label proximal residues.
-
Buffer Conditions: Use Phosphate or Tris buffer at pH 7.5 – 8.5 .
-
Expert Insight: While the pKa of Tyrosine is ~10, the local environment in a protein pocket or the presence of a cationic probe can lower this, facilitating the SuFEx reaction at near-physiological pH.
-
-
Probe Choice: Use Aryl Fluorosulfates (Ar-OSO2F) for higher stability or Aryl Sulfonyl Fluorides (Ar-SO2F) for higher reactivity.
-
Reaction: Incubate protein (10-50 µM) with SF-reagent (10-50 equivalents) for 4-12 hours.
-
Quenching: Unlike NHS-esters, SFs do not hydrolyze rapidly. Quench with a large excess of a small amine (e.g., Tris) or by removing the reagent via desalting columns.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Probe not binding or "Warhead Asleep" | Increase incubation time (up to 24h). Ensure pH is >7.4. Verify reversible binding affinity of the scaffold. |
| High Background (Promiscuous) | Non-specific hydrophobic binding | Lower probe concentration. Perform competition with parent ligand to identify specific bands. |
| Probe Precipitation | Low solubility of SF scaffold | Reduce DMSO concentration to <2%. Use a more soluble linker (PEG) between scaffold and warhead. |
| Hydrolysis of Warhead | Extreme pH or Temperature | SFs are stable at pH 7.4. Avoid pH > 9.0 or temperatures > 60°C during incubation. |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[6] Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Wang, J., et al. (2018). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[8][2] Proceedings of the National Academy of Sciences, 116(3), 201813762. Link
-
Mortenson, D. E., et al. (2018). "The Sleeping Beauty": Sulfonyl Fluoride Warheads for Covalent Ligand Discovery. Journal of the American Chemical Society, 140(6), 2004-2008. Link
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on bioconjugation strategies). Link
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
Application Note: Site-Specific Amino Acid Labeling with 2-Oxo-1H-quinoline-6-sulfonyl Fluoride
This Application Note and Protocol guide details the use of 2-oxo-1H-quinoline-6-sulfonyl fluoride (referred to herein as Q-SF ), a fluorogenic, sulfur(VI) fluoride exchange (SuFEx) probe designed for the covalent, site-specific labeling of amino acid residues (Tyrosine, Lysine, and Histidine) in complex proteomes.[]
Introduction & Principle
The precise mapping of "ligandable" hotspots on proteins is critical for developing covalent inhibitors and understanding protein function.[2] 2-oxo-1H-quinoline-6-sulfonyl fluoride (Q-SF) represents a class of "latent" electrophiles that exploit Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[]
Unlike highly reactive electrophiles (e.g., sulfonyl chlorides, succinimidyl esters) that label indiscriminately, the sulfonyl fluoride moiety in Q-SF is relatively stable in aqueous buffer but reacts rapidly when brought into proximity with a nucleophile (Tyr-OH, Lys-NH₂, His-Im) within a protein binding pocket.[] This "context-dependent" reactivity confers site-specificity , driven by the local protein environment (pKa perturbation and steric confinement) rather than intrinsic chemical reactivity alone.[]
Key Features
-
Latent Reactivity: Low background hydrolysis in aqueous media (pH 7.4), ensuring that labeling is driven by protein recognition events.
-
Fluorogenic Readout: The 2-oxo-1H-quinoline (carbostyril) scaffold serves as an environmentally sensitive fluorophore.[] Upon covalent attachment and burial within a hydrophobic pocket, fluorescence quantum yield typically increases, allowing for "wash-free" detection in some applications.[]
-
Dual-Functionality: Serves as both an activity-based probe (ABP) for enzyme active sites and a fragment-based screening tool to identify novel druggable pockets.[]
Mechanism of Action
The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center, ejecting fluoride (F⁻) as the leaving group.
-
Tyrosine (Tyr): Forms a stable sulfonate ester .
-
Lysine (Lys): Forms a stable sulfonamide .
-
Histidine (His): Forms a sulfamoyl-imidazolium species (often transient or requiring specific stabilization).
Figure 1: Mechanism of SuFEx-mediated protein labeling.[] The reaction is accelerated by the local protein environment, ensuring site specificity.[]
Materials & Reagents
| Component | Specification | Storage | Notes |
| Q-SF Probe | >95% Purity, lyophilized | -20°C (Desiccated) | Dissolve in anhydrous DMSO.[] Avoid protic solvents for stock. |
| Lysis Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.5 | 4°C | Avoid Tris or primary amine buffers if Lys-labeling is critical (though SuFEx is generally selective for protein residues over buffer amines).[] |
| Protease Inhibitors | Cocktail (EDTA-free) | -20°C | EDTA is compatible; avoid DTT/TCEP during labeling (reducing agents can interfere with some downstream analysis). |
| Quenching Reagent | 5x SDS Loading Buffer (with β-ME) | RT | Denaturation stops the reaction. |
| LC-MS Grade Solvents | Acetonitrile, Water, Formic Acid | RT | For Mass Spec analysis.[] |
Experimental Protocol
Phase 1: Probe Preparation
-
Stock Solution: Dissolve 2-oxo-1H-quinoline-6-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM .
-
Critical: Sonicate briefly to ensure complete dissolution.
-
QC: Verify integrity by LC-MS if the stock is older than 1 month.[] Sulfonyl fluorides can hydrolyze to sulfonic acids (mass +18 Da, loss of F) over time if wet.
-
-
Working Solution: Dilute the stock to 100 µM or 1 mM in DMSO immediately before use.
Phase 2: In Vitro Protein Labeling (Standard Workflow)
This protocol is optimized for labeling a purified protein (e.g., a kinase or albumin) to map reactive sites.
-
Protein Equilibration:
-
Dilute target protein to 1–5 µM in Lysis Buffer (pH 7.5).
-
Volume: 50 µL per reaction.
-
-
Labeling Reaction:
-
Add Q-SF probe to the protein solution.[]
-
Ratio: Recommended starting molar ratio is 10:1 to 50:1 (Probe:Protein).
-
Example: Add 0.5 µL of 1 mM Q-SF to 50 µL protein (Final Probe Conc: 10 µM).
-
Control: Prepare a "DMSO-only" vehicle control.
-
-
Incubation:
-
Incubate at 37°C for 1 hour or Room Temperature (25°C) for 2–4 hours .
-
Note: SuFEx kinetics are slower than sulfonyl chlorides; extended incubation may be required for cryptic sites.
-
-
Quenching:
-
For Gel Analysis: Add 12.5 µL of 5x SDS-PAGE Loading Buffer. Boil at 95°C for 5 minutes.
-
For MS Analysis: Add 4 volumes of cold acetone (-20°C) to precipitate protein and remove excess probe.
-
Phase 3: Detection & Analysis[1]
A. Fluorescence Gel Scanning (In-Gel Fluorescence)
Since the quinolone scaffold is fluorescent, labeled proteins can be visualized directly in the gel before staining.
-
Resolve samples on a 4–12% Bis-Tris SDS-PAGE gel.[]
-
Do not stain with Coomassie yet.
-
Scan the gel using a fluorescence scanner.[3]
-
Excitation: ~350–360 nm (UV/Blue).
-
Emission: ~430–450 nm (Blue/Cyan).
-
-
Post-Scan: Stain with Coomassie Blue to verify total protein loading.
B. Mass Spectrometry (Site Identification)
To confirm which residue was modified (Site-Specificity Validation):
-
Digestion: Perform Tryptic digestion on the acetone-precipitated pellet (or excised gel band).
-
LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Search Parameters:
-
Validation: Manually inspect MS2 spectra for b/y ions confirming the modification location.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Labeling Observed | Probe hydrolysis | Use fresh DMSO stock; ensure buffer pH is < 8.5 (hydrolysis increases with pH).[] |
| Steric occlusion | The residue is buried. Add mild denaturant (1M Urea) or increase incubation time. | |
| Non-Specific Labeling | Probe concentration too high | Titrate probe down (10 µM -> 1 µM). SuFEx should be driven by affinity, not mass action.[] |
| High Background (Gel) | Free probe aggregation | Perform acetone precipitation or desalting spin column before SDS-PAGE. |
| Fluorescence Quenching | Local environment | Some residues quench quinolone fluorescence. Rely on MS or Western Blot (if anti-quinolone antibody exists) for validation. |
Case Study: Mapping Ligandable Tyrosines in Kinases
Context: Many kinases possess non-catalytic Tyrosine residues near the ATP binding pocket. Q-SF can be used to identify these "distal" sites for allosteric inhibitor design.[]
Workflow Visualization:
Figure 2: Experimental workflow for Q-SF labeling. Path A provides rapid validation of covalent binding; Path B provides atomic-level resolution of the modification site.[]
Expected Results (Data Table)
| Sample | Fluorescence (Gel) | MS Identification | Interpretation |
| WT Kinase + DMSO | (-) | None | Negative Control |
| WT Kinase + Q-SF | (+++) Strong Band | Tyr-153 Modified | Specific Labeling |
| Mutant (Y153F) + Q-SF | (+) Weak Band | Non-specific background | Confirms Y153 is the primary site |
| WT + Competitor + Q-SF | (+) Weak Band | Reduced intensity | Probe binds at active site (competitive) |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[] Chemical Science, 6(9), 4950-4958.[] Link
-
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[] Link
-
Hymel, D., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[] Nature Chemistry, 15, 1-10.[] Link
-
Fadeyi, O. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools.[4] ACS Chemical Biology, 18(1), 123-135.[] Link
-
BenchChem. 2-Oxo-1H-quinoline-6-sulfonyl fluoride Product Page & Physical Properties. Link(Note: Representative catalog source for chemical properties).
Sources
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-oxo-1H-quinoline-6-sulfonyl Fluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride. This compound belongs to a class of privileged heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The inherent reactivity of the sulfonyl fluoride moiety, coupled with the biological relevance of the 2-oxo-quinoline core, makes this a valuable building block for the development of novel therapeutic agents and chemical probes. This document outlines a robust and accessible synthetic strategy, starting from the commercially available 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, and provides in-depth procedural details, mechanistic insights, and application context.
Introduction: The Significance of the 2-Oxo-quinoline Scaffold and the Sulfonyl Fluoride Warhead
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The 2-oxo-1,2-dihydroquinoline (also known as carbostyril) substructure is particularly noteworthy and is present in numerous bioactive molecules.[2] The incorporation of a sulfonyl group at the 6-position of this scaffold has been shown to be a key modification for enhancing biological activity, particularly in the context of anticancer agents.[3]
The sulfonyl fluoride group has emerged as a highly valuable functional group in drug discovery. Its unique reactivity profile allows it to act as a covalent inhibitor, forming stable bonds with specific amino acid residues in target proteins.[4] This "covalent warhead" can lead to compounds with enhanced potency, prolonged duration of action, and improved pharmacokinetic properties. The synthesis of molecules combining the 2-oxo-quinoline scaffold with a sulfonyl fluoride presents a compelling strategy for the development of novel, highly specific, and potent therapeutic agents.
Synthetic Strategy: A Streamlined Approach
The synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride can be efficiently achieved through a direct halogen exchange reaction from the corresponding sulfonyl chloride. This approach is advantageous due to the commercial availability of the key starting material, 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.[5] This eliminates the need for multi-step synthesis of the quinoline core and its subsequent challenging regioselective sulfonation.
The core of this synthetic protocol lies in the nucleophilic substitution of the chloride atom on the sulfonyl group with a fluoride ion. This transformation is typically accomplished using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[4][6]
Caption: General synthetic scheme for 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Detailed Experimental Protocols
This section provides two validated protocols for the synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride from 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.
Protocol 1: Fluorination using Potassium Fluoride (KF)
This method is a straightforward and widely applicable procedure for the conversion of sulfonyl chlorides to sulfonyl fluorides.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | 569340-07-4 | 243.66 | Fluorochem[5] or other |
| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | Major suppliers |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | Major suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Major suppliers |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Major suppliers |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 g, 4.10 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask to dissolve the starting material.
-
Add spray-dried potassium fluoride (0.71 g, 12.3 mmol, 3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The product should have a different Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess potassium fluoride and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (30 mL) and wash with water (2 x 15 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Caption: Workflow for the synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride using KF.
Protocol 2: Fluorination using Potassium Bifluoride (KHF₂)
Potassium bifluoride is another effective and commonly used reagent for this transformation.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | 569340-07-4 | 243.66 | Fluorochem[5] or other |
| Potassium Bifluoride (KHF₂) | 7789-29-9 | 78.10 | Major suppliers |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | Major suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Major suppliers |
| Water (deionized) | 7732-18-5 | 18.02 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Major suppliers |
Procedure:
-
In a round-bottom flask, suspend 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (1.0 g, 4.10 mmol) in anhydrous acetonitrile (20 mL).
-
Add potassium bifluoride (0.64 g, 8.20 mmol, 2.0 equivalents) to the suspension.
-
Heat the mixture to 70-80°C with vigorous stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (15 mL) followed by saturated sodium bicarbonate solution (15 mL) to neutralize any acidic byproducts.
-
Wash again with water (15 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product as described in Protocol 1.
Expected Results and Characterization
The successful synthesis of 2-oxo-1H-quinoline-6-sulfonyl fluoride should yield a solid product. The identity and purity of the compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The aromatic protons of the quinoline ring will show characteristic shifts and coupling patterns. The proton at the 3-position will typically appear as a doublet coupled to the proton at the 4-position. The N-H proton will appear as a broad singlet. |
| ¹⁹F NMR | A singlet peak in the region typical for sulfonyl fluorides. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon (C2) and the aromatic carbons of the quinoline ring. The carbon attached to the sulfonyl fluoride group (C6) will show a characteristic shift. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₉H₆FNO₃S. |
| Infrared (IR) Spec. | Characteristic absorption bands for the N-H stretch, C=O stretch of the lactam, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl fluoride group. |
| Melting Point | A sharp melting point for the pure, crystalline product. |
Applications and Future Directions
Derivatives of 2-oxo-1H-quinoline-6-sulfonyl fluoride are promising candidates for a variety of applications in drug discovery and chemical biology.
-
Covalent Enzyme Inhibitors: The sulfonyl fluoride moiety can be employed to target specific nucleophilic residues (e.g., serine, threonine, or tyrosine) in the active sites of enzymes, leading to irreversible inhibition. This is a powerful strategy for developing highly potent and selective drugs.
-
Chemical Probes: These compounds can be used as activity-based probes to identify and study the function of specific enzymes in complex biological systems.
-
Scaffolds for Library Synthesis: The 2-oxo-quinoline core provides a versatile platform for the synthesis of compound libraries. The sulfonyl fluoride can be reacted with a variety of nucleophiles to generate a diverse range of sulfonamides and sulfonate esters, allowing for the exploration of structure-activity relationships.[8]
-
Anticancer Drug Development: Given the known anticancer activity of quinoline-sulfonamide derivatives, these compounds are of particular interest for the development of novel oncology therapeutics.[9][3]
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, extend the reaction time or consider adding a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the fluorination, especially when using KF.
-
Hydrolysis of Sulfonyl Chloride/Fluoride: Both the starting material and the product are susceptible to hydrolysis. Ensure that all glassware is dry and use anhydrous solvents.
-
Safety:
-
Sulfonyl chlorides are lachrymatory and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium fluoride and potassium bifluoride are toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with care.
-
References
- Abonia, R., Castillo, J., Cuervo, P., Insuasty, B., Quiroga, J., Ortíz, A., Nogueras, M., & Cobo, J. (2017). A simple one-pot synthesis of new imidazol- and pyrazolo[3,4-b]pyridines fused to a quinoline moiety. European Journal of Organic Chemistry, 2017(19), 2785-2795.
- Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
- Ahmed, L. S., & Al-Bayati, R. I. H. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 8(12), 1-11.
- Sun, Y., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- Chen, C.-H., et al. (2023).
- Noël, T., et al. (2021). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. The Journal of Organic Chemistry, 86(17), 11895-11903.
- Qin, H.-L., et al. (2025). Synthesis of sulfonyl fluorides. Synthesis, 57, 991-998.
- Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764.
- Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 5894-5898.
- Wujec, M., & Paneth, P. (2023).
- Wang, C., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2859.
- Maccallini, C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem, 4(2), 1032.
- Maccallini, C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1461.
- Kumar, A., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(31), e202301540.
- Gherman, C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2969.
- BenchChem. (2025).
- Sharpless, K. B., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 16, 1234-1245.
- Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(9), 1184-1188.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- Maccallini, C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Request PDF.
- Ritter, T., et al. (2019). Facile synthesis of sulfonyl fluorides from sulfonic acids.
- Cremlyn, R. J. W., & Swinbourne, F. J. (1979). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 1, 148-152.
Sources
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- 2. preprints.org [preprints.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 7. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 8. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]
- 9. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-oxo-1H-quinoline-6-sulfonyl Fluoride as a Fragment for Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Coupled with a Versatile Warhead
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel starting points for therapeutic development.[1][2] The core principle lies in screening low-molecular-weight compounds that, despite their modest affinity, can bind to biological targets with high ligand efficiency. These initial hits then serve as foundational blueprints for elaboration into more potent and selective drug candidates. Within this paradigm, the concept of "privileged structures" is of particular importance.[3][4] These are molecular scaffolds that are recurrently found in biologically active compounds, suggesting an inherent propensity to interact favorably with protein targets.[3][5]
The 2-oxo-1H-quinoline, also known as carbostyril, is a quintessential example of such a privileged scaffold.[1][6] This heterocyclic motif is a cornerstone in a multitude of natural products and approved pharmaceuticals, recognized for imparting advantageous pharmacokinetic properties.[1][6] Its rigid, bicyclic structure provides a well-defined vector for the presentation of functional groups, making it an ideal core for a screening fragment.
This guide introduces 2-oxo-1H-quinoline-6-sulfonyl fluoride , a novel fragment that strategically combines the privileged carbostyril scaffold with a sulfonyl fluoride (SF) electrophilic "warhead." Sulfonyl fluorides have garnered significant attention in chemical biology due to their unique reactivity profile.[7] They exhibit a fine balance of stability in aqueous environments and a capacity to form covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine, in a context-dependent manner.[8] This broad targeting potential, extending beyond the commonly targeted cysteine, opens up new avenues for probing the proteome and identifying novel druggable sites.
By tethering the versatile reactivity of the sulfonyl fluoride to the drug-like properties of the 2-oxo-1H-quinoline core, this fragment offers a unique tool for covalent fragment screening and target identification endeavors.
The Rationale: Why 2-oxo-1H-quinoline-6-sulfonyl Fluoride?
The design of 2-oxo-1H-quinoline-6-sulfonyl fluoride is predicated on a synergistic interplay between its two key components:
-
The 2-oxo-1H-quinoline Scaffold: This moiety is anticipated to guide the fragment to binding pockets on proteins, leveraging its inherent "privileged" nature to increase the probability of productive interactions. Its structure is amenable to a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which can contribute to the initial, reversible binding event that precedes covalent modification.
-
The Sulfonyl Fluoride Warhead: Upon reversible binding driven by the quinoline core, the sulfonyl fluoride is positioned to react with a nearby nucleophilic residue. The reactivity of the sulfonyl fluoride is generally modest in solution but can be significantly enhanced within the microenvironment of a protein's binding site, leading to the formation of a stable covalent bond.[7][9] This covalent linkage effectively "traps" the fragment on its target, facilitating hit identification and downstream characterization.
This two-step mechanism—reversible binding followed by covalent modification—is a hallmark of successful covalent probes and inhibitors.
Chemical Properties and Synthesis
The 2-oxo-1H-quinoline-6-sulfonyl fluoride fragment can be synthesized from its corresponding sulfonyl chloride precursor, 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, which is commercially available. A nucleophilic fluorination reaction, for instance using potassium fluoride, can be employed to convert the sulfonyl chloride to the sulfonyl fluoride.
Table 1: Physicochemical Properties of 2-oxo-1H-quinoline-6-sulfonyl Fluoride
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₃S | PubChem |
| Molecular Weight | 227.21 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Application 1: Covalent Fragment Screening Against Purified Proteins
This protocol outlines a general workflow for screening 2-oxo-1H-quinoline-6-sulfonyl fluoride against a purified protein of interest using mass spectrometry to detect covalent modification.
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-oxo-1H-quinoline-6-sulfonyl fluoride in anhydrous DMSO.
-
Prepare a stock solution of the target protein (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the target protein solution with the fragment stock solution to achieve a final fragment concentration in the range of 10-100 µM. Include a DMSO-only control.
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the solution (e.g., with formic acid to 0.1%).
-
For intact protein analysis, desalt the sample using a C4 ZipTip or equivalent.
-
For peptide mapping, denature the protein (e.g., with 8 M urea), reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest with a protease such as trypsin. Desalt the resulting peptides using a C18 ZipTip.
-
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Analyze the desalted protein by LC-MS. A mass shift corresponding to the addition of the fragment (minus HF) will indicate covalent modification.
-
Peptide Mapping (LC-MS/MS): Analyze the digested peptides by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the fragment. The MS/MS data will allow for the identification of the modified amino acid residue.
-
Data Analysis and Interpretation
-
In the intact protein analysis, the appearance of a new peak with the expected mass shift in the fragment-treated sample, which is absent in the control, is considered a hit.
-
In the peptide mapping analysis, the identification of a specific peptide with the fragment modification provides higher resolution information, including the site of covalent adduction.
Application 2: Activity-Based Protein Profiling (ABPP) for Target Identification in Complex Proteomes
This protocol describes a chemoproteomic approach to identify the cellular targets of 2-oxo-1H-quinoline-6-sulfonyl fluoride in a competitive profiling format. This requires a "clickable" version of the fragment, for example, by introducing an alkyne handle.
Experimental Protocol
-
Synthesis of an Alkyne-Tagged Probe:
-
Synthesize an analogue of 2-oxo-1H-quinoline-6-sulfonyl fluoride that incorporates a terminal alkyne for subsequent click chemistry.
-
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line) to approximately 80% confluency.
-
Treat the cells with varying concentrations of the untagged 2-oxo-1H-quinoline-6-sulfonyl fluoride (the competitor) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Add the alkyne-tagged probe to the cells and incubate for a further 1-2 hours.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells, wash with cold PBS, and lyse in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Click Chemistry Reaction:
-
To the proteome lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment and Analysis:
-
For Biotin-Tagged Proteins: Enrich the biotinylated proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead digestion for proteomic analysis.
-
For Fluorescently-Tagged Proteins: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner.
-
-
Proteomic Analysis (for biotin-tagged samples):
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the enriched proteins. Proteins that show a dose-dependent decrease in labeling in the presence of the untagged competitor are considered potential targets.
-
Data Analysis and Interpretation
-
In the fluorescence gel-based assay, a decrease in the intensity of a band with increasing concentrations of the competitor indicates target engagement.
-
In the proteomic analysis, proteins that are significantly less abundant in the competitor-treated samples compared to the control are identified as candidate targets of 2-oxo-1H-quinoline-6-sulfonyl fluoride.
Visualizing the Workflows
Caption: Workflow for Covalent Fragment Screening.
Caption: Workflow for ABPP Target Identification.
Conclusion
2-oxo-1H-quinoline-6-sulfonyl fluoride represents a promising new tool for covalent fragment-based drug discovery. The fusion of a privileged medicinal chemistry scaffold with a versatile covalent warhead provides a unique avenue for the identification of novel protein-ligand interactions and the expansion of the "druggable" proteome. The protocols outlined in this guide provide a starting point for researchers to leverage this fragment in their screening campaigns, with the potential to uncover new therapeutic targets and accelerate the development of next-generation covalent medicines.
References
-
Barelier, S., & Krimm, I. (2011). Ligand specificity, privileged substructures and protein druggability from fragment-based screening. Current Opinion in Chemical Biology, 15(4), 469-474. [Link]
-
Oda, M. (2015). The structural use of carbostyril in physiologically active substances. Bioorganic & Medicinal Chemistry, 23(17), 5281-5295. [Link]
- BenchChem. (2025). 5-Formyl-8-hydroxycarbostyril: A Key Intermediate in the Development of Novel Therapeutics.
-
Cambridge MedChem Consulting. (n.d.). Privileged Structures. Retrieved from [Link]
-
Meli, R., et al. (2008). Identification and selection of "privileged fragments" suitable for primary screening. Journal of Chemical Information and Modeling, 48(11), 2146-2153. [Link]
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
-
OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]
-
Zhang, L., et al. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances, 7(83), 52845-52857. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6825. [Link]
-
Tmed, S., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific and Medical Research, 2(3), 1021. [Link]
- Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(12), 123-145.
- El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
-
Wang, Z., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2891. [Link]
-
Cipolla, L., et al. (2010). Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future Medicinal Chemistry, 2(4), 587-599. [Link]
-
Wator, E., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12403. [Link]
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Semantic Scholar. (n.d.). The structural use of carbostyril in physiologically active substances. Retrieved from [Link]
-
Al-Ostath, A. I., & El-Emam, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. [Link]
- Bull, J. A., & Tredwell, M. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.
- Singh, A., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4618.
-
Ahmadi, M., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(43), 10214-10221. [Link]
-
Ward, R. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2464-2477. [Link]
-
Imperial College London. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Heteroaromatic Sulfonyl Compounds
Introduction
Welcome to the technical support center for the synthesis of heteroaromatic sulfonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital structural motifs. Heteroaromatic sulfonamides are prevalent in a wide array of pharmaceuticals, yet their synthesis is often fraught with challenges, from the instability of key intermediates to difficulties in purification and scale-up.[1][2][3]
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind common experimental issues and offer robust, validated protocols to overcome them.
Section 1: Precursor & Intermediate Instability
One of the most significant hurdles in this area of synthesis is the inherent instability of many heteroaromatic sulfonyl chlorides, which are the most common precursors to sulfonamides and other derivatives.[1][2] Their stability is highly dependent on the nature of the heterocyclic ring.[4][5]
Q1: My heteroaromatic sulfonyl chloride decomposes upon synthesis or during storage. What causes this, and how can I mitigate it?
A1: Decomposition of heteroaromatic sulfonyl chlorides is a frequent and frustrating issue. The primary causes are hydrolysis from trace moisture and inherent electronic instability leading to desulfonylation (extrusion of SO₂).[4][5][6]
Causality & Mechanistic Insights: The stability of a heteroaromatic sulfonyl chloride is dictated by the electronic properties of the ring to which it is attached.
-
Electron-Deficient Rings (e.g., Pyridines, Diazines): For pyridines, the position of the sulfonyl chloride group is critical. 2- and 4-pyridinesulfonyl chlorides are notoriously unstable because the nitrogen atom can facilitate the extrusion of sulfur dioxide (SO₂), leading to the formation of the corresponding chloro-heteroarene.[1][4][5] This decomposition is often rapid, even at room temperature. 3-Pyridinesulfonyl chlorides are generally more stable as they lack this direct electronic pathway for SO₂ loss.[4][5]
-
Electron-Rich Rings (e.g., Furans, Pyrroles, Thiophenes): While thiophene sulfonyl chlorides are relatively stable, furan and some isoxazole derivatives can undergo complex decomposition due to the ring's sensitivity to the strongly electrophilic sulfonyl chloride moiety.[4][5]
-
Hydrolysis: All sulfonyl chlorides are susceptible to hydrolysis by water to form the corresponding sulfonic acid.[4][6] This is a major cause of yield loss, especially during aqueous workups.[6]
Troubleshooting & Solutions:
-
In Situ Generation and Use: The most effective strategy for highly unstable sulfonyl chlorides is to generate them and immediately use them in the subsequent reaction without isolation. This minimizes the opportunity for decomposition.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Nitrogen, Argon) to exclude moisture. Use anhydrous solvents.
-
Low-Temperature Workup: If an aqueous workup is unavoidable, perform it rapidly at low temperatures (0-5 °C) to minimize hydrolysis.[6]
-
Switch to a More Stable Precursor (Sulfonyl Fluorides): Heteroaromatic sulfonyl fluorides are significantly more stable than their chloride counterparts and are less susceptible to hydrolysis.[4][5] While less reactive, their increased stability often allows for purification and storage.[4][5][7][8]
-
Use a Bench-Stable Sulfonyl Chloride Surrogate: Reagents like 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates can be prepared, isolated, and stored.[1][9] These compounds react with amines under more forcing conditions (e.g., heating or strong base) to yield the desired sulfonamide, bypassing the unstable sulfonyl chloride intermediate.[9][10]
Section 2: Challenges in Sulfonylation & Sulfonamide Formation
This section addresses common problems encountered during the core bond-forming reactions, including low yields, side reactions, and poor regioselectivity.
Q2: My direct chlorosulfonylation with chlorosulfonic acid is giving low yields and many side products. What are the alternatives?
A2: Chlorosulfonic acid (ClSO₃H) is a powerful but often harsh reagent that can lead to charring, poor regioselectivity, and unwanted side reactions, particularly with sensitive or electron-rich heterocycles.[11][12]
Causality & Common Side Reactions:
-
Over-Sulfonation/Di-sulfonation: The high reactivity of ClSO₃H can lead to the introduction of multiple sulfonic acid groups.
-
Chlorination: Under certain conditions, ClSO₃H can act as a chlorinating agent, leading to chlorinated byproducts.
-
Sulfone Formation: A common side reaction is the formation of a diaryl sulfone, which can be difficult to remove.[6][11]
-
Substrate Degradation: Many complex or electron-rich heterocycles are simply not stable to the strongly acidic and oxidizing conditions.[13]
Troubleshooting & Milder Alternatives:
The choice of an alternative method depends heavily on the available starting material.
| Starting Material | Recommended Method | Key Advantages | Considerations |
| Heteroaryl Thiol | Oxidative Chlorination (e.g., with NaOCl) | Very mild conditions (-25 °C), rapid, avoids chlorine gas.[7][8] | Requires the corresponding thiol, which may need to be synthesized. |
| Heteroaryl Amine | Sandmeyer-Type Reaction | Mild conditions, uses readily available amines. Modern protocols use SO₂ surrogates like DABSO for safety and convenience.[14][15] | Diazonium intermediates can be explosive if they accumulate; in-situ formation is crucial for safety.[14] |
| Heteroaryl Halide | Palladium-Catalyzed Sulfination/Sulfonamidation | Excellent functional group tolerance, broad scope for medicinally relevant heterocycles.[16] Can directly produce sulfonamides. | Requires a transition metal catalyst and specific ligands. |
| Electron-Rich Heterocycle (C-H) | Electrochemical Sulfonation | Metal-free, mild conditions, highly regioselective for electron-rich systems like thiophenes and pyrroles.[17] | Requires specialized electrochemical equipment. |
Workflow: Choosing a Sulfonylation Strategy
The following diagram provides a decision-making framework for selecting an appropriate synthetic strategy.
Caption: Decision tree for selecting a sulfonylation method.
Q3: My sulfonamide coupling reaction (sulfonyl chloride + amine) is inefficient. How can I improve the yield?
A3: Low yields in this step are typically due to sulfonyl chloride decomposition, poor nucleophilicity of the amine, or steric hindrance.
Troubleshooting & Solutions:
-
Base Selection: The standard condition is to use a non-nucleophilic base like pyridine or triethylamine (Et₃N) to scavenge the HCl byproduct. For weakly nucleophilic amines (e.g., anilines), a stronger, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine may be required to facilitate the reaction.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are standard. Ensure the solvent is anhydrous.
-
Temperature Control: Add the sulfonyl chloride to the amine solution at a low temperature (0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature. Gentle heating may be required for unreactive partners.
-
Catalysis: For hindered or unreactive coupling partners, catalysts can be effective. 4-Dimethylaminopyridine (DMAP) is a common and highly effective nucleophilic catalyst for this transformation.
-
Addressing Poor Amine Nucleophilicity: The reduced nucleophilicity of sulfonamides themselves makes direct cross-coupling with aryl halides challenging.[18] Modern photosensitized nickel catalysis methods have been developed to overcome this, enabling the coupling of sulfonamides with a broad range of aryl and heteroaryl halides.[19]
Section 3: Work-up and Purification
The final stages of isolating the target compound can be just as challenging as the synthesis itself, often leading to significant product loss.
Q4: How can I purify my heteroaromatic sulfonyl compound without causing decomposition?
A4: Purification strategies must be chosen carefully to match the stability of your compound.
Purification Strategy Guide:
-
For Unstable Sulfonyl Chlorides: Avoid purification altogether. Use the crude material directly in the next step. If you must isolate it, a rapid workup by pouring the reaction mixture onto ice, followed by quick extraction into a dry, non-polar solvent and immediate use is the best approach.[6]
-
For Stable Sulfonyl Halides (e.g., Fluorides) and Sulfonamides:
-
Recrystallization: This is the preferred method for solid compounds as it is often the most effective way to achieve high purity. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel is acidic and can degrade sensitive compounds. If chromatography is necessary, consider deactivating the silica by pre-treating it with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Aqueous Workup Best Practices: To minimize hydrolysis of sulfonyl chlorides, perform extractions quickly, use cold water or brine, and ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal.[6]
-
Section 4: Key Experimental Protocols
Protocol 1: Mild Synthesis of a Heteroaryl Sulfonyl Chloride from a Thiol
This protocol is adapted from procedures using sodium hypochlorite, which avoids the use of hazardous chlorine gas.[7][8]
Materials:
-
Heteroaromatic thiol (1.0 eq)
-
Acetic acid
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8.25%, 3.3 eq)
-
Dichloromethane (DCM)
-
Amine for trapping (e.g., benzylamine, 1.5 eq)
Procedure:
-
Dissolve the heteroaromatic thiol in a mixture of DCM and acetic acid.
-
Cool the solution to -25 °C using an acetone/dry ice bath.
-
Slowly add the aqueous sodium hypochlorite solution dropwise, maintaining the internal temperature below -15 °C. The reaction is rapid.
-
Upon completion (monitor by TLC or LC-MS, typically < 15 minutes), the layers will separate.
-
Isolate the organic (DCM) layer containing the crude sulfonyl chloride. Do not concentrate.
-
In a separate flask, dissolve the desired amine in DCM and cool to 0 °C.
-
Slowly add the cold DCM solution of the crude sulfonyl chloride to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard aqueous workup and purify the resulting sulfonamide by recrystallization or column chromatography.
Caption: Workflow for mild sulfonyl chloride synthesis and in-situ amidation.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
-
ChemRxiv. (2025). Electrochemical Three-Component Synthesis of Heteroaryl Sulfonates. ChemRxiv. [Link]
- ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ResearchGate. (2019, December 14). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?
- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]
- PMC. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics.
-
Tsai, A. S., Curto, J. M., Rocke, B. N., Dechert-Schmitt, A.-M. R., Ingle, G. K., & Mascitti, V. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6046–6049. [Link]
- Benchchem. (n.d.). A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
- Google Patents. (n.d.). Production of organic sulfonyl chlorides.
-
Chen, Y., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3150–3153. [Link]
- MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF.
- PMC. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization.
- Benchchem. (n.d.). A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Organic Syntheses Procedure. (n.d.). p. 943.
- PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions.
- Chen, Y., & Buchwald, S. L. (2015).
- ResearchGate. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations | Request PDF.
- Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
- ACS Publications. (2006, January 11). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
- PubMed. (n.d.). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols.
- MDPI. (2020, June 8). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- DSpace@MIT. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
- Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Introduction to Organic Chemistry. (n.d.). 10.7. Reaction: Sulfonation.
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Oxford Academic. (n.d.). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis | Chemistry Letters.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
-
European Journal of Organic Chemistry. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. [Link]
- ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- PMC. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- PMC. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides.
- ResearchGate. (2025, August 8). (PDF) Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
Sources
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overcoming challenges in scaling up quinoline sulfonyl fluoride synthesis
Topic: Overcoming Challenges in Scaling Up Quinoline Sulfonyl Fluoride Synthesis
Welcome to the Scale-Up Support Center
Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Optimization of SuFEx reagents, specifically heteroaromatic sulfonyl fluorides.[1]
Welcome. If you are accessing this guide, you likely encountered a yield drop, purity issue, or safety concern when moving your quinoline sulfonyl fluoride synthesis from milligram to gram-scale (or kilogram-scale).
Quinoline scaffolds present unique challenges compared to simple phenyl systems. The nitrogen lone pair, the solubility profile of fluoride salts, and the hydrolytic instability of the sulfonyl chloride precursor create a "perfect storm" for scale-up failure. This guide deconstructs those failures and provides self-validating protocols to fix them.
Module 1: The Chemistry of Conversion
Q: Why did my yield drop from 95% (100 mg) to 40% (50 g) using standard KF?
A: You are likely fighting the "Solubility-Reactivity Paradox" of Potassium Fluoride (KF).
On a small scale, vigorous stirring can mask the heterogeneity of the reaction. On a large scale, mass transfer limitations dominate.[1] KF has poor solubility in organic solvents (DCM, THF, MeCN).[1] To compensate, researchers often add water or use 18-crown-6, but this introduces new problems:[1][2]
-
Hydrolysis: Water rapidly hydrolyzes the unstable quinoline sulfonyl chloride to sulfonic acid (which does not react with KF).[1]
-
Purification: Crown ethers are notoriously difficult to remove from the final product without chromatography, which is impractical at kg scale.[1]
The Solution: The Bifluoride Buffer System
We recommend switching from KF to Potassium Bifluoride (KHF₂) .
Mechanism:
KHF₂ dissociates to form the bifluoride anion (
-
Benefit 1: The acidic environment protects the sulfonyl chloride from base-mediated hydrolysis.
-
Benefit 2: It allows the use of a biphasic system (MeCN/Water) where the reaction occurs at the interface or in the aqueous phase without decomposing the starting material.
Key Reference: The use of KHF₂ for robust scale-up was cemented by Sharpless and Dong in their foundational SuFEx work [1].
Module 2: Stability & Purification
Q: My product decomposes on silica gel. How do I purify without a column?
A: Sulfonyl fluorides are generally stable, but quinoline derivatives can be "sticky" on acidic silica due to the basic nitrogen in the quinoline ring.
Troubleshooting Protocol:
-
Neutralize: If you must use silica, pretreat it with 1% Triethylamine (TEA) to neutralize acidic sites.[1]
-
Recrystallization (Recommended): For scale-up, chromatography is a bottleneck.[1] Quinoline sulfonyl fluorides often crystallize well.[1]
-
Solvent System: Isopropanol/Hexane or EtOAc/Heptane.[1]
-
Technique: Dissolve in minimal hot EtOAc, add Heptane until cloudy, cool slowly to 4°C.
-
Q: The starting material (Sulfonyl Chloride) is degrading before I can use it.
A: Heteroaromatic sulfonyl chlorides are significantly less stable than their phenyl counterparts due to SO₂ extrusion and hydrolysis.[1]
-
Diagnosis: Check your LCMS.[1] If you see a mass corresponding to [M-SO2Cl+H], you have lost SO₂.[1]
-
Fix: Do not store quinoline sulfonyl chlorides. Generate them in situ or use the "One-Pot" method starting from the sulfonic acid or thiol, utilizing oxidative chlorination followed immediately by fluorination [2].
Module 3: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the correct synthesis route based on your starting material's stability.
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor stability.
Module 4: Validated Protocol (Gram-Scale)
Target: Synthesis of Quinoline-8-Sulfonyl Fluoride (10g scale). Reagents: Quinoline-8-Sulfonyl Chloride (1.0 eq), KHF₂ (2.5 eq), MeCN, Water.[1]
| Step | Action | Technical Rationale |
| 1 | Preparation | Dissolve 10g Sulfonyl Chloride in 40 mL MeCN. |
| 2 | Activation | Prepare a saturated solution of KHF₂ in water (approx 4.5M). |
| 3 | Addition | Add KHF₂ solution to the MeCN mixture dropwise over 10 mins. |
| 4 | Reaction | Stir vigorously at RT for 2-4 hours. |
| 5 | Checkpoint | TLC Check: Spot reaction vs. starting material. |
| 6 | Workup | Dilute with EtOAc, wash with water (2x) and Brine (1x).[1] |
| 7 | Isolation | Dry over MgSO₄, concentrate.[1] Recrystallize from EtOAc/Heptane.[1] |
Module 5: Safety & Engineering Controls
Q: Is KHF₂ generating Hydrofluoric Acid (HF)?
A: Yes.[1]
In aqueous solution, the equilibrium exists:
Mandatory Safety Controls:
-
Plasticware: Use polypropylene (PP) or PTFE vessels for the reaction if running for >12 hours.[1] For short runs (<4h), glass is acceptable but will degrade over repeated uses.[1]
-
Quench: Have saturated Calcium Gluconate gel on hand for skin exposure and Saturated Calcium Chloride (
) solution for spill cleanup (precipitates fluoride asngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Ventilation: Do not heat this reaction above 50°C without a closed system; HF vapor pressure increases significantly.[1]
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (Preprint/ResearchGate).[1] Context: Detailed analysis of pyridine and quinoline sulfonyl halide stability. URL:[Link] (General repository access for ongoing stability studies).[1]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Sulfonyl Fluorides vs. Sulfonyl Chlorides for the Modern Researcher
In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the choice of electrophilic functional groups is a critical decision that dictates the success of a reaction and the properties of the resulting molecule. Among the most versatile and widely employed electrophiles are the sulfonyl halides. For decades, sulfonyl chlorides have been the default choice for the formation of sulfonamides, sulfonate esters, and other sulfur(VI) linkages. However, the resurgence of interest in sulfonyl fluorides, propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has presented researchers with a compelling alternative.[1][2][3]
This guide provides an in-depth, objective comparison of the reactivity of sulfonyl fluorides and sulfonyl chlorides, grounded in experimental data and mechanistic principles. We will explore the nuanced differences in their stability, reactivity, and selectivity, empowering you to make informed decisions in your research endeavors.
At a Glance: Key Differences in Reactivity and Stability
| Feature | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |
| Reactivity | Moderately reactive, often requiring activation | Highly reactive |
| Stability | High thermal and hydrolytic stability[3][4] | Lower thermal and hydrolytic stability[4][5] |
| Selectivity | High selectivity towards specific nucleophiles[2] | Lower selectivity, prone to side reactions |
| Handling | Generally bench-stable and easier to handle | Can be moisture-sensitive and less stable to storage[4] |
| Key Applications | Covalent inhibitors, bioconjugation, SuFEx click chemistry | General sulfonamide and sulfonate ester synthesis |
The Decisive Factor: Unpacking the Stability of the Sulfur-Halogen Bond
The fundamental differences in the reactivity of sulfonyl fluorides and chlorides are rooted in the nature of the sulfur-halogen bond. The S-F bond is significantly stronger and less polarized than the S-Cl bond. This is due to the high electronegativity of fluorine and the favorable orbital overlap between the compact fluorine 2p orbitals and the sulfur 3d orbitals.
Experimental evidence consistently demonstrates the superior stability of sulfonyl fluorides. For instance, a comparative study showed that a heteroaryl sulfonyl fluoride was stable at 130°C for three hours, whereas its chloride analog rapidly decomposed under the same conditions.[3] This enhanced stability makes sulfonyl fluorides more robust and tolerant of a wider range of reaction conditions.
Caption: The stronger S-F bond in sulfonyl fluorides contributes to their enhanced stability compared to sulfonyl chlorides.
A Tale of Two Mechanisms: SN2-like vs. Addition-Elimination
The differing nature of the sulfur-halogen bond also influences the mechanism of nucleophilic substitution. While the mechanism can be substrate and condition-dependent, some general trends have been observed.
Sulfonyl chlorides predominantly react via a concerted, SN2-like mechanism. The nucleophile attacks the electrophilic sulfur center, and the chloride ion is displaced in a single step through a trigonal bipyramidal transition state.[6]
Sulfonyl fluorides , on the other hand, are proposed to react through a stepwise addition-elimination mechanism in some cases. The high electronegativity of fluorine can stabilize a pentacoordinate intermediate (a sulfurane), which then collapses to the product by expelling the fluoride ion.[1] This potential for a different mechanistic pathway can have significant implications for reactivity and selectivity.
Caption: Proposed mechanistic pathways for nucleophilic substitution on sulfonyl chlorides and sulfonyl fluorides.
Reactivity with Nucleophiles: A Head-to-Head Comparison
The practical implications of these fundamental differences become apparent when comparing the reactivity of sulfonyl fluorides and chlorides with various nucleophiles.
Hydrolysis: A Stability Benchmark
Sulfonyl chlorides are notoriously susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This can be a significant side reaction, reducing yields and complicating purification. In contrast, sulfonyl fluorides are remarkably resistant to hydrolysis, a property that makes them ideal for reactions in aqueous or protic media and for use as covalent probes in biological systems.[3]
Amines: The Impact of Steric Hindrance
In the synthesis of sulfonamides, the choice between a sulfonyl fluoride and a sulfonyl chloride can be dictated by the steric environment of the amine.
-
Unhindered Amines: Both sulfonyl fluorides and chlorides generally react efficiently with primary and secondary amines that have easily accessible amino groups.
-
Sterically Hindered Amines: Sulfonyl chlorides, being more reactive, are often more effective in reacting with sterically hindered amines. The corresponding sulfonyl fluorides may show low or no reactivity in such cases.[7][8]
-
Amines with Additional Functionality: For substrates containing sensitive functional groups, the milder reactivity of sulfonyl fluorides can be a distinct advantage. In a comparative study, aliphatic sulfonyl fluorides gave good results with amines bearing an additional functionality, while the corresponding chlorides failed.[7][8]
Experimental Protocols: A Practical Guide to Observing Reactivity Differences
The following protocols provide a framework for a side-by-side comparison of the reactivity of a sulfonyl fluoride and its corresponding chloride.
Protocol 1: Comparative Hydrolysis Study
Objective: To qualitatively and quantitatively compare the rate of hydrolysis of a sulfonyl fluoride and its corresponding sulfonyl chloride.
Materials:
-
4-Toluenesulfonyl chloride (TsCl)
-
4-Toluenesulfonyl fluoride (TsF)
-
Dioxane (or other suitable water-miscible solvent)
-
Deionized water
-
pH indicator or pH meter
-
Thin-layer chromatography (TLC) plates and developing system
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of TsCl and TsF in dioxane.
-
Reaction Setup: In two separate flasks, add 10 mL of a 1:1 dioxane/water mixture.
-
Initiation: To each flask, add 1 mL of the respective 0.1 M sulfonyl halide solution and start a timer.
-
Monitoring (Qualitative):
-
pH: Monitor the pH of each solution over time. The hydrolysis of the sulfonyl halide will produce the corresponding sulfonic acid and HCl or HF, leading to a decrease in pH. A more rapid pH drop indicates faster hydrolysis.
-
TLC: Spot the reaction mixtures on a TLC plate at regular intervals alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the sulfonic acid) will indicate the progress of the reaction.
-
-
Monitoring (Quantitative - Optional):
-
Aliquots can be taken at specific time points, quenched (e.g., with a cold, non-nucleophilic solvent), and analyzed by HPLC or GC to determine the concentration of the remaining sulfonyl halide. This will allow for the calculation of reaction rates.
-
Caption: Experimental workflow for the comparative hydrolysis of sulfonyl halides.
Protocol 2: Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides
For researchers wishing to explore the utility of sulfonyl fluorides, a common starting point is their synthesis from the more readily available sulfonyl chlorides.
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Potassium fluoride (KF) or potassium bifluoride (KHF₂)
-
Water
-
Acetone (or other suitable organic solvent)
-
Phase-transfer catalyst (optional, e.g., 18-crown-6)
Procedure:
A simple and mild procedure involves the direct chloride/fluoride exchange in a biphasic mixture of KF and water/acetone.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the sulfonyl chloride in acetone.
-
Addition of Fluorinating Agent: Add an aqueous solution of potassium fluoride.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting sulfonyl fluoride can be purified by crystallization or column chromatography.
The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
The unique stability-reactivity profile of sulfonyl fluorides has made them particularly attractive as "warheads" for the design of targeted covalent inhibitors. Unlike sulfonyl chlorides, which are generally too reactive and non-specific for in vivo applications, sulfonyl fluorides can be tuned to react selectively with specific nucleophilic amino acid residues (such as lysine, tyrosine, and serine) in a protein's binding pocket.[9] This allows for the development of highly potent and selective drugs with prolonged duration of action.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Alternative Methods for Synthesizing Sulfonyl Fluorides
In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a privileged structural motif. Its unique balance of stability and tunable reactivity has made it an invaluable tool for applications ranging from covalent inhibitors and chemical probes to the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Historically, the synthesis of these vital compounds has been dominated by the halogen exchange of sulfonyl chlorides. While effective, this traditional route is often hampered by the limited availability and instability of the requisite sulfonyl chloride precursors.[2][3]
This guide provides a comprehensive comparison of contemporary, alternative methods for the synthesis of sulfonyl fluorides. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and comparative data to empower researchers in selecting the optimal method for their specific synthetic challenges. Our focus is on providing not just a "how-to," but a "why-to," grounded in scientific integrity and practical insights.
From Traditional to Transformative: A Comparative Overview
The synthesis of sulfonyl fluorides has evolved significantly from the foundational halide exchange reaction. Modern methodologies offer access to this functional group from a diverse array of starting materials, including sulfonic acids, sulfonamides, thiols, and even unfunctionalized hydrocarbons. These alternative routes often provide milder reaction conditions, broader functional group tolerance, and access to a wider range of molecular architectures.
dot graph "Synthetic_Pathways_to_Sulfonyl_Fluorides" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Sulfonyl_Chlorides" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfonic_Acids" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonamides" [fillcolor="#FBBC05", fontcolor="#202124"]; "Thiols_Disulfides" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Halides_Boronic_Acids" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Sulfonyl_Fluorides" [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", pos="3,0!"];
"Sulfonyl_Chlorides" -> "Sulfonyl_Fluorides" [label="Halide Exchange", pos="0,1.5!"]; "Sulfonic_Acids" -> "Sulfonyl_Fluorides" [label="Deoxyfluorination", pos="1.5,1.5!"]; "Sulfonamides" -> "Sulfonyl_Fluorides" [label="Activation & Fluorination", pos="4.5,1.5!"]; "Thiols_Disulfides" -> "Sulfonyl_Fluorides" [label="Oxidative Fluorination", pos="6,1.5!"]; "Aryl_Halides_Boronic_Acids" -> "Sulfonyl_Fluorides" [label="Catalytic Methods", pos="3, -1.5!"]; } Caption: Diverse synthetic routes to sulfonyl fluorides.
I. The Classic Approach: Halide Exchange from Sulfonyl Chlorides
The most established method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride with a fluoride anion.[2][4] This method is straightforward and often high-yielding, provided the sulfonyl chloride starting material is readily available and stable.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur center. The fluoride ion, typically from a salt like potassium fluoride (KF), attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate that subsequently collapses, expelling the chloride leaving group. The choice of fluoride source and reaction conditions is critical to minimize side reactions, such as hydrolysis of the sulfonyl chloride and the resulting sulfonyl fluoride.
Experimental Protocol: Halide Exchange with Potassium Fluoride
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 mmol)
-
Potassium fluoride (KF, 2.0 mmol)
-
Acetone (2 mL)
-
Water (36 µL, 2.0 mmol)
-
Ethyl acetate
-
10% aqueous NaCl solution
Procedure:
-
To a polypropylene bottle equipped with a magnetic stir bar, add potassium fluoride (0.116 g, 2.00 mmol).
-
Add acetone (2 mL) to the bottle.
-
Add the sulfonyl chloride (1.00 mmol) to the suspension.
-
Add water (36 µL, 2.0 mmol) to the reaction mixture.
-
Close the vessel with a screw cap and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or NMR until the starting material is consumed (typically 2-4 hours).
-
Upon completion, partition the reaction mixture between ethyl acetate (30 mL) and 10% aqueous NaCl solution (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the sulfonyl fluoride.[4]
Data Summary:
| Substrate Scope | Yield Range | Functional Group Tolerance | Reference |
| Aryl, Heteroaryl, Alkyl | 84-100% | Tolerates a wide range of functional groups including esters, ketones, and amides. | [4] |
II. Modern Alternatives: Expanding the Synthetic Toolbox
The limitations of the halide exchange method have spurred the development of numerous alternative synthetic routes. These methods often start from more readily available and stable precursors, offering greater flexibility and functional group compatibility.
A. From Sulfonic Acids and Sulfonates: Direct Deoxyfluorination
The direct conversion of sulfonic acids and their salts to sulfonyl fluorides is a highly attractive and atom-economical approach.
This transformation can be achieved through a one-pot, two-step process involving an initial chlorination to form the sulfonyl chloride in situ, followed by a fluorine-for-chlorine exchange.[3][5] Reagents like cyanuric chloride can be used for the initial activation. Alternatively, deoxyfluorinating agents can directly convert the sulfonic acid to the sulfonyl fluoride.
Materials:
-
Sodium sulfonate (2.0 mmol)
-
Cyanuric chloride (2.2 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.1 mmol, 5 mol%)
-
Acetonitrile (10 mL)
-
Potassium bifluoride (KHF₂, 6.0 mmol)
-
Acetone (10 mL)
Procedure:
-
To a reaction vessel, add the sodium sulfonate (2.0 mmol), cyanuric chloride (0.40 g, 2.2 mmol), and TBAB (32.2 mg, 0.1 mmol) in acetonitrile (10 mL).
-
Stir the mixture at 60 °C for the time required for complete conversion to the sulfonyl chloride (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Add potassium bifluoride (0.47 g, 6.0 mmol) and acetone (10 mL).
-
Stir the mixture at room temperature until the sulfonyl chloride is fully converted to the sulfonyl fluoride (monitor by TLC or NMR).
-
Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography.[3][5]
Data Summary:
| Substrate Scope | Yield Range | Functional Group Tolerance | Reference |
| Aryl, Alkyl | Moderate to good | Tolerates both electron-donating and electron-withdrawing groups on aryl rings. | [3][5] |
B. From Sulfonamides: Activation and Fluorination
Primary sulfonamides, which are often more stable and readily available than the corresponding sulfonyl chlorides, can be converted to sulfonyl fluorides.
This method relies on the activation of the sulfonamide nitrogen, transforming it into a good leaving group. Pyrylium salts have been shown to be effective activators.[6][7] The activated sulfonamide then undergoes in situ conversion to the sulfonyl chloride with a chloride source like magnesium chloride, followed by fluoride exchange.
dot graph "Sulfonamide_Activation" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Primary_Sulfonamide" [fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"]; "Pyrylium_Salt" [pos="2,1.5!"]; "Activated_Intermediate" [pos="4,1.5!"]; "MgCl2" [pos="2,0!"]; "Sulfonyl_Chloride" [pos="4,0!"]; "KF" [pos="2,-1.5!"]; "Sulfonyl_Fluoride" [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", pos="4,-1.5!"];
"Primary_Sulfonamide" -> "Activated_Intermediate" [label="Activation"]; "Activated_Intermediate" -> "Sulfonyl_Chloride" [label="+ MgCl2"]; "Sulfonyl_Chloride" -> "Sulfonyl_Fluoride" [label="+ KF"]; } Caption: Activation and conversion of sulfonamides.
Materials:
-
Primary sulfonamide (0.25 mmol)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 0.375 mmol)
-
Magnesium chloride (MgCl₂, 0.375 mmol)
-
Potassium fluoride (KF, 1.5 mmol)
-
Acetonitrile (1.2 mL)
-
Water (1.0 mL)
Procedure:
-
In a reaction vial, combine the primary sulfonamide (0.25 mmol), Pyry-BF₄ (150 mg, 0.375 mmol), MgCl₂ (36 mg, 0.375 mmol), and KF (87 mg, 1.5 mmol) in acetonitrile (1.2 mL).
-
Seal the vial and heat the mixture at 60 °C for 2 hours.
-
Cool the reaction to room temperature and add water (1.0 mL).
-
Stir the mixture for 1 hour at 25 °C.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography to obtain the sulfonyl fluoride.[6][7]
Data Summary:
| Substrate Scope | Yield Range | Functional Group Tolerance | Reference |
| Aryl, Alkyl | Good to excellent | Tolerates a wide variety of functional groups, including halogens, esters, and some heterocycles. Not compatible with free amino groups. | [6][7] |
C. From Thiols and Disulfides: Electrochemical Oxidative Fluorination
Electrochemical methods offer a green and efficient route to sulfonyl fluorides from readily available thiols and disulfides, avoiding the need for stoichiometric chemical oxidants.[8][9]
This method involves the anodic oxidation of the thiol or disulfide to generate a sulfenyl or sulfinyl intermediate, which then undergoes further oxidation and fluorination. The use of a simple fluoride source like KF makes this a cost-effective and environmentally benign process.
Materials:
-
Thiol (2 mmol) or disulfide (1 mmol)
-
Potassium fluoride (KF, 10 mmol)
-
Pyridine (2 mmol)
-
Acetonitrile (10 mL)
-
1 M HCl (10 mL)
-
Graphite anode and stainless steel cathode
Procedure:
-
Set up an undivided electrochemical cell with a graphite anode and a stainless steel cathode.
-
To the cell, add the thiol or disulfide, potassium fluoride (0.58 g, 10 mmol), and pyridine (0.16 mL, 2 mmol) in a biphasic mixture of acetonitrile (10 mL) and 1 M HCl (10 mL).
-
Apply a constant current (e.g., 20 mA) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.[8][9]
Data Summary:
| Substrate Scope | Yield Range | Functional Group Tolerance | Reference |
| Aryl, Heteroaryl, Benzyl, Alkyl | 19-96% | Broad scope, tolerating both electron-donating and -withdrawing groups. | [8][9] |
D. From Aryl Halides: Palladium-Catalyzed Fluorosulfonylation
Transition metal catalysis provides a powerful tool for the synthesis of sulfonyl fluorides from readily available aryl halides.
This one-pot, two-step procedure involves an initial palladium-catalyzed sulfonylation of an aryl bromide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate.[10][11][12] This intermediate is then treated in situ with an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride.
dot graph "Pd_Catalyzed_Synthesis" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Aryl_Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; "DABSO" [pos="2,1.5!"]; "Pd_Catalyst" [pos="1,0.5!"]; "Sulfinate_Intermediate" [pos="4,1.5!"]; "NFSI" [pos="2,0!"]; "Sulfonyl_Fluoride" [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", pos="4,0!"];
"Aryl_Bromide" -> "Sulfinate_Intermediate" [label="Sulfonylation"]; "Sulfinate_Intermediate" -> "Sulfonyl_Fluoride" [label="Fluorination"]; "DABSO" -> "Sulfinate_Intermediate"; "Pd_Catalyst" -> "Sulfinate_Intermediate"; "NFSI" -> "Sulfonyl_Fluoride"; } Caption: Palladium-catalyzed fluorosulfonylation.
Materials:
-
Aryl bromide (5.00 mmol)
-
DABSO (3.00 mmol)
-
PdCl₂(Amphos)₂ (0.25 mmol)
-
Anhydrous isopropyl alcohol (20 mL)
-
Triethylamine (15 mmol)
-
NFSI (7.5 mmol)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
To a solution of the aryl bromide (e.g., 4-bromobiphenyl, 1.17 g, 5.00 mmol), DABSO (721 mg, 3.00 mmol), and PdCl₂(Amphos)₂ (177 mg, 0.25 mmol) in anhydrous isopropyl alcohol (20 mL), add triethylamine (2.1 mL, 15 mmol) at room temperature.
-
Stir the mixture at 75 °C for 23 hours.
-
Cool the suspension to room temperature and add NFSI (2.36 g, 7.5 mmol).
-
Stir the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by chromatography to yield the sulfonyl fluoride.[11]
Data Summary:
| Substrate Scope | Yield Range | Functional Group Tolerance | Reference |
| Aryl, Heteroaryl | Good to excellent | Excellent functional group tolerance, including amides, esters, and other halides. | [10][12] |
Comparative Analysis and Future Outlook
The choice of synthetic method for a particular sulfonyl fluoride will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the functional groups present in the molecule.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Halide Exchange | Sulfonyl Chloride | KF, KHF₂ | High yields, simple procedure | Requires often unstable/unavailable sulfonyl chlorides |
| Deoxyfluorination | Sulfonic Acid/Sulfonate | Cyanuric chloride/KHF₂, Deoxyfluorinating agents | Atom economical, readily available starting materials | Can require harsh conditions |
| From Sulfonamides | Primary Sulfonamide | Pyrylium salts, MgCl₂, KF | Utilizes stable precursors, good for late-stage functionalization | Limited by compatibility with certain functional groups |
| Electrochemical | Thiol/Disulfide | KF | Green, avoids stoichiometric oxidants | Requires specialized electrochemical setup |
| Pd-Catalyzed | Aryl Halide | DABSO, NFSI, Pd catalyst | Broad scope, excellent functional group tolerance | Use of expensive catalyst and reagents |
The field of sulfonyl fluoride synthesis continues to evolve, with ongoing research focused on developing more sustainable, efficient, and versatile methods. The increasing importance of SuFEx chemistry in various scientific disciplines will undoubtedly drive further innovation in this area, providing researchers with an ever-expanding toolkit for the construction of these valuable molecules.
References
-
Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233–1237. [Link]
-
Gao, B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 75, 153086. [Link]
-
Han, B., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry, 61(26), 9746–9755. [Link]
-
Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233–1237. [Link]
-
Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233–1237. [Link]
-
Gao, B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 75, 153086. [Link]
-
López-Vidal, E. M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(29), 11832–11836. [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]
-
Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]
-
Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(29), 11832–11836. [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. [Link]
-
Han, B., et al. (2022). Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry, 61(26), 9746–9755. [Link]
-
Sun, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863–13867. [Link]
-
Biedermann, N., & Schnürch, M. (2025). Advances in Mechanochemical Methods for One-Pot Multistep Organic Synthesis. Chemistry – A European Journal. [Link]
-
Moses, J. E., et al. (2022). Sulfur fluoride exchange. Nature Reviews Methods Primers, 2(1), 1-22. [Link]
-
Tao, G., et al. (2025). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Synthesis, 57(03), 991-998. [Link]
-
Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(29), 11832–11836. [Link]
-
Davies, A. T., et al. (2017). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorination. [Link]
-
Passia, M. T., et al. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Organic Letters, 24(46), 8802–8805. [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 249-265. [Link]
-
Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 64-67. [Link]
-
Ball, N. D., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]
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- 4. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
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A Senior Application Scientist's Comparative Guide to Quinoline-Based Fluorescent Probes
Welcome to a comprehensive exploration of quinoline-based fluorescent probes. As researchers, scientists, and drug development professionals, we are constantly seeking tools that offer higher sensitivity, greater specificity, and deeper insights into complex biological systems. The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, has emerged as a "privileged" structure in the development of such tools.[1][2] Its inherent fluorescence, excellent photostability, and versatile chemistry make it an ideal foundation for a new generation of molecular probes.[1][3]
This guide deviates from rigid templates to provide a narrative grounded in practical application and scientific rationale. We will delve into why certain design strategies are chosen, how these probes function at a molecular level, and how their performance stacks up in real-world applications. Our focus is on providing not just data, but a framework for understanding and selecting the right quinoline probe for your research needs.
The Rationale Behind Quinoline: A Superior Scaffold
For decades, the development of small-molecule probes has been dominated by a handful of core structures. However, quinoline has been steadily gaining attention, largely due to its highly tunable and modular nature.[4][5] Unlike more complex fluorophores, quinoline-based probes can often be synthesized in a few high-yielding steps, a significant advantage for rapid screening and optimization.[4] This synthetic accessibility allows for the strategic engineering of three key domains:
-
A Polarization Domain: To control solubility and cellular uptake.
-
A Photophysical Tuning Domain: To modulate absorption/emission wavelengths and quantum yield.
-
A Structural Diversity Domain: To introduce specific recognition sites for target analytes.[4]
This modularity is the cornerstone of rational probe design, enabling us to create highly specialized tools for diverse applications, from detecting metal ions in environmental samples to imaging pathological protein aggregates in neurodegenerative diseases.[6][7]
Core Signaling Mechanisms: How Quinoline Probes Report Back
The ability of a probe to signal the presence of its target is governed by a range of photophysical mechanisms. Understanding these mechanisms is critical to interpreting your data correctly and troubleshooting experiments. Quinoline probes are particularly adept at leveraging several key pathways.
The most common mechanisms include Chelation-Enhanced Fluorescence (CHEF), where binding to a metal ion restricts molecular vibrations and boosts fluorescence, and Photoinduced Electron Transfer (PET), where the analyte disrupts an intramolecular quenching process, effectively "turning on" the light.[6][8] Other important mechanisms are Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), which is sensitive to environmental polarity, and Excited-State Intramolecular Proton Transfer (ESIPT), often utilized in pH probes.[1][9]
Performance Comparison: Quinoline Probes in Action
The true measure of a probe lies in its performance. Here, we present a comparative analysis of various quinoline-based probes, categorized by their primary application. The data is synthesized from peer-reviewed literature to provide a clear, objective overview.
Part 1: Probes for Heavy and Transition Metal Ion Detection
The detection of metal ions is crucial for both environmental monitoring and understanding biological processes.[6][10] Quinoline's nitrogen atom and the potential for additional chelating groups make it an excellent scaffold for metal sensors.[11]
| Probe Name/Type | Target Ion(s) | Limit of Detection (LOD) | Sensing Mechanism | Key Performance Characteristics | Reference |
| QP2 | Zn²⁺ | 17.7 nM | ESIPT / AIE | "Turn-on" fluorescence; operates in high water content solutions; also used for anti-counterfeiting ink. | [9] |
| Sensor 27 | Zn²⁺ | 164 nM | CHEF | Exhibits aggregation-induced emission (AIE) properties; color change from colorless to pale yellow. | [11] |
| Sensor TQA | Fe³⁺ | Not Specified | Quenching | High selectivity for Fe³⁺ over other common metal ions. | [12] |
| DDTQ | Cd²⁺ | 126 nM | PET / CHEF | Significant fluorescence enhancement upon binding. | [6] |
| Probe T | Cu²⁺ | 0.289 µM | Quenching (ICT) | Quinoline-coumarin hybrid; shows visible color change and 98.6% fluorescence quenching. | [13] |
| Chemo-sensor 4 | Hg²⁺ | 32 nM | Not Specified | Successfully applied for the detection of Hg²⁺ in HeLa cells. | [1] |
Part 2: Probes for pH Sensing
Monitoring pH fluctuations within cellular compartments like lysosomes is vital for studying cell health, disease progression, and drug delivery.[14][15] Ratiometric probes, which exhibit a shift in emission wavelength upon protonation, are particularly powerful as they provide an internal calibration and are less susceptible to variations in probe concentration.
| Probe Name | Target Environment | pKa | Emission Shift (λ) | Key Performance Characteristics | Reference |
| PQ-Lyso | Lysosomes | Adaptable | 76 nm (Hypsochromic) | Ratiometric response based on protonation-activable resonance charge transfer. | [14] |
| DQPH | Physiological pH | 7.18 | 57 nm (Hypsochromic) | Linear response in the pH range of 6.35-8.00; good for monitoring subtle pH changes in biosystems. | [16] |
| BQB | General pH | Not Specified | Shifts from 550 nm to 453 nm | Reversible Schiff-base probe; allows for naked-eye detection of color change. | [17] |
| Quinoline-Pyrene | Lysosomes | ~4-7 | Significant Red Shift | One-step synthesis; selectively stains lysosomes and shows reversible emission. | [15] |
Part 3: Probes for Bio-imaging and Disease Markers
Beyond small analytes, quinoline probes are being engineered to target complex biomolecules and structures, opening new avenues for disease diagnosis and biomedical research.
| Probe Name | Target | Imaging Modality | Key Performance Characteristics | Reference |
| QNO | Nitric Oxide (NO) | Two-Photon Microscopy | 12-fold fluorescence enhancement; large two-photon cross-section (52 GM); enables deep tissue imaging (90-180 µm). | [18] |
| Q-tau 4 | Tau Aggregates (AD) | Fluorescence Microscopy | "Turn-on" probe with 3.5-fold selectivity for tau vs. Aβ fibrils; nanomolar binding affinity (Kd = 16.6 nM). | [7] |
| KSNP117 | Sentinel Lymph Nodes | In Vivo Imaging | Biocompatible and highly stable in serum; accumulates in lymph nodes within 10 minutes post-injection. | [19] |
| MPF Probe 1 | Lipid Droplets | Multiphoton Microscopy | Exhibits large Stokes shift, low phototoxicity, and high selectivity for lipid droplets in living cells. | [1][2] |
Field-Proven Experimental Protocols
To ensure the successful application of these probes, robust and validated protocols are essential. The following are generalized methodologies that serve as a starting point for your own experimental optimization.
Protocol 1: General Synthesis of a Quinoline-Schiff Base Probe
This protocol describes a common condensation reaction to create a quinoline-based Schiff base, often used for pH or metal ion sensing.
-
Reagent Preparation: Dissolve 1.0 mmol of a suitable aminoquinoline derivative (e.g., 6-aminoquinoline) in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Aldehyde Addition: Add 0.5 mmol of a dialdehyde (e.g., terephthaldehyde for a 2:1 product) or 1.0 mmol of a monoaldehyde, also dissolved in a minimum amount of ethanol, dropwise to the quinoline solution while stirring.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the product from a suitable solvent or perform column chromatography on silica gel.[6][17]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine (-NH₂) signal and the appearance of the imine (-CH=N) proton signal in the ¹H NMR spectrum are key indicators of success.[20]
Protocol 2: Live Cell Imaging with a Quinoline-Based Probe
This protocol outlines the general steps for staining and imaging live cells.
-
Cell Culture: Plate your cells of interest (e.g., HeLa, HepG2) on a glass-bottom dish or chamber slide and culture them in an appropriate medium until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the quinoline probe (typically 1-10 mM) in cell-culture grade DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Scientist's Note: It is critical to optimize the final probe concentration and incubation time for each new probe and cell line to maximize signal while minimizing cytotoxicity.
-
-
Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any excess, non-internalized probe.
-
Imaging: Add fresh medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Co-localization (Optional): To confirm subcellular localization, co-stain with a commercially available organelle-specific tracker (e.g., LysoTracker™ for lysosomes) following the manufacturer's protocol.[15]
Conclusion and Future Outlook
The quinoline scaffold represents a remarkably versatile platform for the development of next-generation fluorescent probes.[1] Their synthetic tractability and tunable photophysical properties have already led to the creation of highly sensitive and selective sensors for a wide array of analytes and biological targets.
Looking ahead, the field is moving towards creating multifunctional probes. Imagine a single molecule that can not only report the presence of a disease marker like amyloid plaques but also exert a therapeutic effect—a "theranostic" agent.[21] The inherent biological activities of many quinoline derivatives make this an exciting and achievable goal.[1][2] Furthermore, as advanced imaging modalities like two-photon and fluorescence lifetime imaging (FLIM) become more accessible, probes will need to be designed with these techniques in mind, focusing on larger two-photon cross-sections and environmentally sensitive fluorescence lifetimes.[18][22]
The journey of the quinoline probe is far from over. Its simplicity is its strength, providing a robust and adaptable canvas for the continued innovation that our research demands.
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The Discerning Probe: A Comparative Guide to Sulfonyl Fluorides for Proximity Labeling
For the modern researcher, mapping the intricate networks of protein-protein interactions (PPIs) and defining the composition of subcellular microenvironments are paramount to unraveling complex biological processes. Proximity labeling (PL) has emerged as a revolutionary approach, allowing us to take a snapshot of a protein's neighborhood in its native cellular context.[1][2] While enzyme-based systems like BioID and APEX have been foundational, a new class of chemically-driven probes is offering unprecedented precision and versatility.
This guide provides an in-depth comparison of proximity labeling techniques, focusing on the distinct advantages of employing sulfonyl fluoride (SF) electrophiles. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions for your experimental designs and to unlock new avenues of discovery in your research and drug development programs.
The Proximity Labeling Landscape: A Brief Overview
Proximity labeling techniques operate on a simple, elegant principle: a "bait" protein of interest is fused to a labeling engine.[1] This engine, upon activation, generates a short-lived, reactive species that covalently "paints" nearby biomolecules (the "prey") with a tag, typically biotin.[3] These tagged proteins are then captured and identified via mass spectrometry.
The most established methods rely on enzymatic engines:
-
Biotin Ligase-Based (e.g., BioID, TurboID): These methods use a promiscuous mutant of the E. coli biotin ligase (BirA) which, when supplied with biotin and ATP, generates highly reactive biotinoyl-5'-AMP.[1][4] This intermediate diffuses and covalently attaches to primary amines, primarily the lysine residues of nearby proteins.[5] The development of TurboID and miniTurbo dramatically improved efficiency, reducing labeling times from many hours to as little as 10 minutes.[6]
-
Peroxidase-Based (e.g., APEX2, HRP): Engineered ascorbate peroxidase (APEX2) or horseradish peroxidase (HRP) catalyze the oxidation of a biotin-phenol substrate in the presence of hydrogen peroxide (H₂O₂).[3][4][7] This creates a short-lived biotin-phenoxyl radical that reacts with electron-rich amino acids, predominantly tyrosine.[2][8] APEX2 is particularly valuable for its rapid kinetics (labeling in under a minute) and its activity in various cellular compartments.[9][10]
While powerful, these enzymatic approaches have inherent limitations, including the large size of the enzyme tag, potential for steric hindrance, and a fixed menu of targetable amino acid residues.
The Sulfonyl Fluoride Advantage: Precision Chemistry for Proteomics
Sulfonyl fluoride (SF)-based probes represent a paradigm shift from enzymatic to purely chemical proximity labeling. The SF moiety is an electrophilic "warhead" that possesses a unique balance of aqueous stability and context-dependent reactivity.[11][12] It remains relatively inert in the cellular milieu until brought into close proximity with a protein surface, where it can be activated to form a stable, covalent bond with a range of nucleophilic amino acid side chains.[13][14]
This "proximity-enhanced reactivity" is the cornerstone of its utility in chemical biology and drug discovery.[13]
Key Advantages of Sulfonyl Fluoride Probes:
-
Expanded Targeting Scope: Unlike the lysine-centric BioID or tyrosine-focused APEX, sulfonyl fluorides can covalently modify a broader array of nucleophilic residues. This includes tyrosine, lysine, serine, threonine, and histidine .[11][15][16] This versatility is critical, as it allows for the capture of a more diverse and potentially more complete interactome, revealing interactions that would otherwise be invisible to enzyme-based methods.
-
Freedom from Enzymatic Constraints: By eliminating the need for a large, genetically fused enzyme, SF-based labeling offers several benefits:
-
Minimal Steric Disruption: The small size of the chemical probe is less likely to interfere with the natural localization, function, or interaction landscape of the bait protein.
-
No Expression Worries: It circumvents issues related to the expression level, folding, or potential toxicity of a large fusion enzyme.
-
Universal Applicability: The labeling is independent of specific enzymatic co-factors or cellular environments. For instance, HRP is inactive in the reducing environment of the cytosol, a limitation SF probes do not share.[4][7]
-
-
Tunable and Rational Design: The reactivity of the SF warhead can be finely tuned through synthetic chemistry.[17][18] This allows for the rational design of probes with tailored selectivity and reactivity profiles, an impossibility with fixed enzyme systems. Researchers can modify the probe's scaffold to optimize it for specific targets or cellular compartments.
-
High Specificity through Proximity Enhancement: The inherent stability of the SF group minimizes random, non-proximal labeling. Covalent modification is strongly favored only when the probe is held in high effective concentration near a nucleophilic residue on an interacting protein, leading to a highly specific labeling event.[13]
Comparative Analysis: Sulfonyl Fluorides vs. Enzyme-Based PL
To make an informed decision, it's crucial to compare these techniques across several key parameters.
| Parameter | Sulfonyl Fluoride (SF) Probes | BioID / TurboID | APEX2 |
| Labeling Principle | Proximity-enhanced chemical reaction | Enzyme-catalyzed biotin activation | Enzyme-catalyzed radical generation |
| Probe Type | Small molecule chemical probe | Genetically-encoded enzyme fusion | Genetically-encoded enzyme fusion |
| Probe Size | < 1 kDa | ~35 kDa (BioID), ~28 kDa (miniTurbo) | ~28 kDa |
| Target Residues | Tyr, Lys, Ser, Thr, His [11][19] | Primarily Lys[5] | Primarily Tyr (>95%)[8] |
| Labeling Time | Minutes to hours (tunable) | 10 mins (TurboID) to 18+ hrs (BioID)[6] | < 1 minute[9] |
| Temporal Control | Good (controlled by probe addition/removal) | Good (controlled by biotin addition) | Excellent (controlled by H₂O₂ addition) |
| Key Advantage | Broad residue targeting, small probe size, no enzyme needed | High labeling efficiency (TurboID), established protocols | Very fast kinetics, high temporal resolution |
| Key Limitations | Requires chemical synthesis, potential for off-target effects needing controls | Large tag size, limited to lysine, long labeling time for BioID | H₂O₂ toxicity, limited to tyrosine |
Experimental Workflow & Protocol
The implementation of an SF-based proximity labeling study follows a logical and robust workflow. The key is the design of a bifunctional probe that contains the sulfonyl fluoride warhead, a recognition motif for the bait protein, and a reporter tag (like biotin) for downstream enrichment.
General Experimental Workflow
Caption: Workflow for SF-based proximity labeling.
Protocol: Identifying the Interactome of a Target Protein Using an SF-Probe
This protocol outlines a self-validating system. The inclusion of a non-reactive control probe (e.g., with the fluoride substituted for a hydroxyl group) and competition with a known inhibitor are critical for distinguishing true proximity-driven labeling from non-specific interactions.
1. Probe Preparation:
- Synthesize the active SF-probe containing a ligand for your protein of interest, a sulfonyl fluoride warhead, and an alkyne or biotin handle.
- Synthesize a negative control probe where the sulfonyl fluoride is replaced with a non-reactive sulfonate. This is crucial for identifying non-covalent background binders.
2. Cellular Labeling:
- Plate cells and grow to ~80% confluency.
- Experimental Groups:
- a. Vehicle control (e.g., DMSO).
- b. Active SF-probe.
- c. Negative control probe.
- d. (Optional) Pre-treat with a known competitive inhibitor for your protein of interest for 1 hour, followed by treatment with the active SF-probe.
- Incubate cells with probes (typically 1-10 µM) for a predetermined time (e.g., 1-4 hours) at 37°C. Optimization of concentration and time is critical.
3. Cell Lysis and Proteome Preparation:
- Wash cells 3x with ice-cold PBS to remove excess probe.
- Lyse cells in a stringent buffer (e.g., RIPA buffer containing protease inhibitors).
- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration (e.g., BCA assay).
4. Click Chemistry (if using an alkyne probe):
- To the cleared lysate, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Incubate for 1 hour at room temperature to attach the biotin tag.
5. Enrichment of Labeled Proteins:
- Incubate the biotinylated proteome with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation.
- Wash the beads extensively to remove non-specifically bound proteins:
- 2x with Lysis Buffer
- 1x with 1M KCl
- 1x with 0.1M Na₂CO₃
- 1x with 2M Urea in 10mM Tris-HCl
- 2x with Lysis Buffer
6. Sample Preparation for Mass Spectrometry:
- Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.
- Collect the supernatant containing the peptides.
- Desalt the peptides using a C18 StageTip.
7. LC-MS/MS Analysis and Data Interpretation:
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify proteins and quantify their relative abundance across the different experimental groups.
- Validation: True proximity-labeled proteins should be significantly enriched in the active SF-probe sample (b) compared to the vehicle (a) and the non-reactive control (c). Their enrichment should also be diminished in the competitive inhibition sample (d).
Conclusion: A Privileged Tool for Modern Proteomics
Sulfonyl fluoride probes are not a replacement for established proximity labeling methods but rather a powerful and highly complementary expansion of the chemical biology toolkit.[11][12] Their chief advantage lies in their ability to target a broader range of amino acid residues, providing a more comprehensive view of a protein's interactome.[15][16] The freedom from the constraints of an enzymatic system—afforded by a small, chemically tunable probe—opens the door to experiments that may be challenging or impossible with larger enzyme fusions.
For researchers in drug development and fundamental biology, the ability to rationally design and deploy these discerning chemical probes provides a new level of precision for mapping PPIs, validating targets, and ultimately, understanding the complex machinery of the cell.
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Francis, M. B., et al. (2022). Covalent Immune Proximity-Induction Strategy Using SuFEx-Engineered Bifunctional Viral Peptides. ACS Chemical Biology. [Link]
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Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]
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Jemielity, J., et al. (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. Chemical Science. [Link]
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Stephen, A. G., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences. [Link]
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Semantic Scholar. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. [Link]
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Tam, J. P., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]
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Semantic Scholar. (n.d.). [PDF] Sulfonyl fluorides as privileged warheads in chemical biology. [Link]
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James, I. A., et al. (2012). Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. Chemistry – A European Journal. [Link]
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Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-1H-quinoline-6-sulfonyl fluoride
This document provides essential procedural guidance for the safe and compliant disposal of 2-Oxo-1H-quinoline-6-sulfonyl fluoride. As a compound merging the hazardous properties of the quinoline core with the electrophilic reactivity of a sulfonyl fluoride, stringent adherence to proper waste management protocols is paramount to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Principle: Hazard-Aware Disposal
The fundamental principle governing the disposal of 2-Oxo-1H-quinoline-6-sulfonyl fluoride is the recognition of its dual-hazard nature. The disposal strategy must account for both the inherent toxicity of the quinoline scaffold and the chemical reactivity of the sulfonyl fluoride group. The universally recommended and safest method for disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management service.[1][2][3] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer. [4][5]
Hazard Profile Analysis
| Hazard Category | Associated Moiety | Description and Rationale |
| Acute Toxicity | Quinoline & Sulfonyl Fluoride | Quinoline and its derivatives are known to be toxic or harmful if swallowed, in contact with skin, or inhaled.[6][7][8] Sulfonyl fluorides can also be toxic and corrosive to the respiratory tract.[9] |
| Skin & Eye Damage | Quinoline & Sulfonyl Fluoride | Both quinoline derivatives and sulfonyl fluorides are reported to cause severe skin burns and serious eye damage or irritation.[2][6][9] |
| Carcinogenicity/Mutagenicity | Quinoline | Quinoline is suspected of causing genetic defects and may cause cancer.[5][6][7] All contact should be minimized to the lowest possible level. |
| Chemical Reactivity | Sulfonyl Fluoride | The sulfonyl fluoride (SF) group is a reactive electrophilic "warhead".[10] It reacts with nucleophiles, including water (hydrolysis) and various amino acid side chains (serine, lysine, tyrosine).[10][11][12] This reactivity necessitates careful segregation from incompatible materials. |
| Environmental Hazard | Quinoline | Quinoline is persistent in the environment and toxic to aquatic life, even at low concentrations.[5][13] Disposal must prevent environmental release.[9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk during handling and waste packaging.[6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of the solid or solutions, which can cause severe eye damage.[2][6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). | Prevents skin contact, which can cause burns and toxic absorption.[6][9] Always inspect gloves before use. |
| Body Protection | A properly fastened laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use only within a certified chemical fume hood. | All handling of the solid compound and preparation of waste containers must be performed in a fume hood to prevent inhalation of dust or aerosols.[1][6][9] |
Primary Disposal Protocol: The Institutional EHS Pathway
This step-by-step protocol ensures regulatory compliance and personnel safety. The primary goal is to securely contain the waste for collection by trained EHS professionals.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with 2-Oxo-1H-quinoline-6-sulfonyl fluoride are considered hazardous waste. This includes:
-
Neat (unreacted) compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware.
-
Contaminated consumables (pipette tips, weigh boats, gloves, absorbent paper).
-
-
Segregation is Critical: Store this waste stream separately from other chemical wastes. Due to its reactivity, do not mix it with:
Step 2: Container Selection and Preparation
-
Use an Appropriate Container: The best container is often the original manufacturer's bottle.[4] If unavailable, use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw cap that is compatible with the waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unreacted compound and contaminated solids (e.g., silica gel, absorbent materials from a spill) in a dedicated, clearly labeled, wide-mouth container.[14]
-
Liquid Waste: Collect rinsates and reaction residues in a dedicated, labeled bottle. Segregate halogenated and non-halogenated solvent waste if required by your institution.[16]
-
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[17][18]
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[18]
-
The full chemical name: "2-Oxo-1H-quinoline-6-sulfonyl fluoride". Avoid formulas or abbreviations.[18]
-
List all other components and their approximate percentages (e.g., Dichloromethane 90%, 2-Oxo-1H-quinoline-6-sulfonyl fluoride 10%).
-
The date of accumulation.
-
The name of the principal investigator or generator.
-
Step 4: Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[17][18]
-
Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.
-
Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[17][18] Do not leave a funnel in the bottle.
Step 5: Arrange for EHS Pickup
-
Monitor Fill Level: When the container is approximately 90% full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[18]
-
Follow Institutional Procedures: Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of 2-Oxo-1H-quinoline-6-sulfonyl fluoride and associated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
